Product packaging for 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol(Cat. No.:CAS No. 96681-84-4)

2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

Cat. No.: B105947
CAS No.: 96681-84-4
M. Wt: 182.22 g/mol
InChI Key: YYASYPOIIGDZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2'-(3-Methylpyrazine-2,5-diyl)diethanol ( 96681-84-4) is a disubstituted pyrazine derivative of interest in chemical and pharmaceutical research . With the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol, this compound features a central pyrazine ring core—a six-membered aromatic heterocycle containing two nitrogen atoms—which is substituted with a methyl group and two ethanol functional groups . This structure confers key properties; the electron-deficient nature of the pyrazine ring can influence its reactivity, while the hydroxyl groups on the ethanol substituents act as hydrogen bond donors and acceptors . These hydroxyl groups significantly increase the compound's polarity and aqueous solubility compared to simple alkylpyrazines, and provide versatile handles for further synthetic modification, making it a valuable building block for the synthesis of more complex molecules, such as polymers or ligands for coordination chemistry . Pyrazine derivatives are found in various natural products and are extensively studied for a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O2 B105947 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol CAS No. 96681-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-(2-hydroxyethyl)-6-methylpyrazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7-9(3-5-13)10-6-8(11-7)2-4-12/h6,12-13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYASYPOIIGDZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538504
Record name 2,2'-(3-Methylpyrazine-2,5-diyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96681-84-4
Record name 2,2'-(3-Methylpyrazine-2,5-diyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core properties of the heterocyclic organic compound 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. While specific experimental data for this compound is limited in publicly accessible databases, this guide compiles available information and provides general methodologies relevant to its class of compounds.

Core Properties and Data

The fundamental chemical and physical properties of this compound are summarized below. This information is crucial for its handling, characterization, and application in research settings.

Chemical Structure

Caption: 2D chemical structure of this compound.

Physicochemical Data
PropertyValueSource
CAS Number 96681-84-4[1]
Molecular Formula C₉H₁₄N₂O₂[1]
Molecular Weight 182.22 g/mol [1]
SMILES CC1=NC(CCO)=CN=C1CCO[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available scientific literature, a general methodology for the synthesis of pyrazine derivatives can be adapted. The following represents a common approach for the synthesis of substituted pyrazines.

General Synthesis of Substituted Pyrazines

The synthesis of pyrazine derivatives often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. A greener approach to this synthesis involves a one-pot reaction catalyzed by a base at room temperature.

Materials:

  • A suitable 1,2-dicarbonyl precursor

  • A suitable 1,2-diamine precursor

  • Aqueous Methanol (Solvent)

  • Potassium tert-butoxide (t-BuOK) (Catalyst)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (Eluent)

Procedure:

  • Dissolve the 1,2-dicarbonyl compound in aqueous methanol in a round-bottom flask with stirring.

  • Add the 1,2-diamine and a catalytic amount of potassium tert-butoxide to the solution.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.

Characterization: The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to determine the chemical structure.

  • Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy to identify functional groups.

  • Melting Point Analysis to assess purity.

G General Workflow for Chemical Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Reactant A (1,2-dicarbonyl) reaction Reaction (Condensation) start->reaction reactant_b Reactant B (1,2-diamine) reactant_b->reaction solvent Solvent (e.g., aq. Methanol) solvent->reaction catalyst Catalyst (e.g., t-BuOK) catalyst->reaction workup Work-up (Solvent Removal) reaction->workup purification Purification (Column Chromatography) workup->purification final_product Pure Compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry ir IR Spectroscopy mp Melting Point final_product->nmr final_product->ms final_product->ir final_product->mp

Caption: General workflow for chemical synthesis and characterization.

Potential Biological Activities of Pyrazine Derivatives

Specific biological activity data for this compound is not available. However, the broader class of pyrazine derivatives has been investigated for various biological activities. These compounds are known for their presence in nature and are often associated with flavor and aroma. Some reported biological activities of pyrazine derivatives include:

  • Antimicrobial Activity: Certain pyrazine derivatives have demonstrated broad-spectrum antimicrobial activity.[2]

  • Cardiovascular and Smooth Muscle Effects: Some pyrazines have been reported to have relaxing effects on cardiovascular and uterine smooth muscles.

  • Anti-thrombotic and Anti-aggregation Effects: Potential applications as anti-thrombotic and anti-aggregation agents have been explored for some pyrazine compounds.

  • Anti-inflammatory and Analgesic Effects: Some derivatives have shown COX-2 inhibiting and analgesic properties.

It is important to note that these are general activities of the pyrazine class of compounds, and specific activities of this compound would require dedicated experimental investigation.

G Screening Workflow for Biological Activities cluster_screening In Vitro Screening cluster_evaluation Further Evaluation compound Test Compound (this compound) antimicrobial Antimicrobial Assays (e.g., MIC, MBC) compound->antimicrobial enzyme Enzyme Inhibition Assays (e.g., COX-2) compound->enzyme cell_based Cell-based Assays (e.g., Cytotoxicity, Anti-aggregation) compound->cell_based hit_id Hit Identification antimicrobial->hit_id enzyme->hit_id cell_based->hit_id lead_opt Lead Optimization hit_id->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: Potential screening workflow for biological activities.

Conclusion

This compound is a pyrazine derivative with defined chemical identity but limited publicly available experimental data. This guide provides the foundational information available for this compound and outlines general experimental approaches for its synthesis and biological evaluation based on established knowledge of pyrazine chemistry. Further experimental investigation is necessary to fully characterize its physical properties and explore its potential biological activities.

References

An In-depth Technical Guide to 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol (CAS: 96681-84-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, a known degradation product of clavulanic acid. This document consolidates available chemical data, experimental procedures for its formation and isolation, and relevant analytical information to support research and development activities in the pharmaceutical field.

Chemical Identity and Properties

This compound, also known as 3-Methyl-2,5-bis-(2-hydroxyethyl)pyrazine, is recognized as an impurity and degradation product of clavulanic acid, a potent β-lactamase inhibitor.[1] Its formation is a critical consideration in the manufacturing and stability studies of clavulanic acid-containing pharmaceutical formulations.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
CAS Number 96681-84-4LGC Standards
Molecular Formula C₉H₁₄N₂O₂LGC Standards
Molecular Weight 182.22 g/mol LGC Standards
IUPAC Name 2,2'-(3-methylpyrazine-2,5-diyl)bis(ethan-1-ol)LGC Standards
Synonyms 3-Methyl-2,5-bis-(2-hydroxyethyl)pyrazineLGC Standards
InChI InChI=1S/C9H14N2O2/c1-7-9(3-5-13)10-6-8(11-7)2-4-12/h6,12-13H,2-5H2,1H3LGC Standards
Canonical SMILES CC1=NC(=C(C=N1)CCO)CCOPubChem

Formation and Isolation

Experimental Protocol: Formation and Isolation from Clavulanic Acid Degradation

This protocol describes the process of generating and isolating this compound from the alkaline degradation of potassium clavulanate.

  • Degradation:

    • Dissolve potassium clavulanate in a 0.1 M Na₂HPO₄ aqueous solution.

    • Heat the solution at 60°C. The reaction time will influence the yield of various degradation products.[1]

  • Extraction:

    • After the desired reaction time, cool the solution to room temperature.

    • Perform continuous extraction of the aqueous solution with ethyl acetate for an extended period (e.g., 20 hours) to transfer the pyrazine derivatives into the organic phase.

  • Purification:

    • Concentrate the ethyl acetate extract under reduced pressure.

    • Subject the concentrated residue to preparative thin-layer chromatography (TLC) on silica gel plates.

    • Develop the TLC plates using a chloroform-methanol (9:1, v/v) solvent system.

  • Isolation:

    • Identify the band corresponding to 3-methyl-2,5-bis-(2-hydroxyethyl)pyrazine under UV light.

    • Scrape the identified silica gel band from the plate.

    • Elute the compound from the silica gel using a suitable solvent such as methanol.

    • Evaporate the solvent to yield the purified compound.

Workflow for Formation and Isolation

G cluster_degradation Degradation cluster_extraction Extraction cluster_purification Purification cluster_isolation Isolation clavulanate Potassium Clavulanate in 0.1 M Na₂HPO₄ Solution heating Heat at 60°C clavulanate->heating extraction Continuous Extraction with Ethyl Acetate heating->extraction concentration Concentrate Ethyl Acetate Extract extraction->concentration prep_tlc Preparative TLC (Silica Gel, CHCl₃:MeOH 9:1) concentration->prep_tlc band_scraping Scrape TLC Band prep_tlc->band_scraping elution Elute with Methanol band_scraping->elution evaporation Evaporate Solvent elution->evaporation purified_product Purified 2,2'-(3-Methylpyrazine- 2,5-diyl)diethanol evaporation->purified_product

Caption: Workflow for the formation and isolation of the target compound.

Analytical Data

The characterization of this compound has been reported using mass spectrometry and nuclear magnetic resonance spectroscopy.[1]

Table 2: Spectroscopic Data

Analytical Technique Observed Data Source
Mass Spectrometry (MS) m/z: 182 (M⁺)Haginaka et al. (1985)
¹H Nuclear Magnetic Resonance (¹H-NMR) Chemical shifts (δ) corresponding to the methyl, ethyl, and pyrazine ring protons.Haginaka et al. (1985)

Note: Specific chemical shift values and coupling constants from the original publication would be required for a complete NMR data summary.

Signaling Pathways and Biological Activity

Currently, there is no publicly available research indicating that this compound is involved in any specific biological signaling pathways or possesses significant pharmacological activity. Its primary relevance in the context of drug development is as a process-related impurity and degradation product of clavulanic acid. The presence and quantity of this compound are important quality attributes for clavulanic acid drug substances and products.

Conclusion

This compound is a well-documented impurity associated with clavulanic acid. While it does not appear to have direct therapeutic relevance, understanding its formation, isolation, and analytical characteristics is crucial for the quality control and stability assessment of pharmaceutical products containing clavulanic acid. The provided information serves as a foundational guide for researchers and professionals working with this compound. Further investigation into its potential biological effects, if any, may be warranted.

References

An In-depth Technical Guide to the Chemical Synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

Author: BenchChem Technical Support Team. Date: November 2025

This whitepaper provides a comprehensive technical guide for the chemical synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, a substituted pyrazine derivative of interest to researchers and professionals in the field of drug development and organic synthesis. The proposed synthetic pathway is a multi-step process commencing with the formation of a key intermediate, diethyl 3-methylpyrazine-2,5-dicarboxylate, followed by its reduction to the target diol.

This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow to facilitate a thorough understanding of the process.

Proposed Synthetic Pathway Overview

Synthesis_Pathway Start Starting Materials Intermediate Diethyl 3-methylpyrazine-2,5-dicarboxylate Start->Intermediate Step 1: Condensation & Oxidation (Proposed) FinalProduct This compound Intermediate->FinalProduct Step 2: Reduction

Figure 1: Proposed two-step synthesis pathway for this compound.

Step 1: Synthesis of Diethyl 3-methylpyrazine-2,5-dicarboxylate (Proposed)

This step outlines a proposed method for the synthesis of the key intermediate, diethyl 3-methylpyrazine-2,5-dicarboxylate, based on the synthesis of similarly substituted pyrazines. The proposed route involves the condensation of an appropriate amino ketone with a dicarbonyl compound, followed by an oxidation step to form the aromatic pyrazine ring.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Purity
Ethyl 2-aminopropanoate103.120.995≥98%
Diethyl glyoxal116.111.03(as a solution)
Oxidizing agent (e.g., MnO₂)86.94-≥99%
Diethyl ether74.120.713Anhydrous
Saturated aq. NaHCO₃---
Anhydrous MgSO₄120.37--
Ethanol46.070.789Anhydrous
Concentrated H₂SO₄98.081.8498%

Procedure:

  • Condensation: To a solution of ethyl 2-aminopropanoate in a suitable solvent such as ethanol, an equimolar amount of diethyl glyoxal is added dropwise at room temperature with stirring. The reaction mixture is then heated to reflux for several hours to facilitate the formation of the dihydropyrazine intermediate.

  • Oxidation: After cooling the reaction mixture, the oxidizing agent (e.g., manganese dioxide) is added portion-wise. The mixture is then stirred at room temperature or with gentle heating until the oxidation to the pyrazine ring is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is filtered to remove the oxidizing agent and any inorganic byproducts. The filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude diethyl 3-methylpyrazine-2,5-dicarboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Note: This is a proposed synthesis, and the reaction conditions, including solvent, temperature, and reaction time, may require optimization for optimal yield and purity.

Step1_Workflow cluster_condensation Condensation cluster_oxidation Oxidation cluster_workup Work-up and Purification reagents Mix Ethyl 2-aminopropanoate and Diethyl glyoxal in Ethanol reflux Reflux for several hours reagents->reflux add_oxidant Add MnO₂ portion-wise reflux->add_oxidant stir Stir until reaction completion (TLC) add_oxidant->stir filter Filter to remove solids stir->filter concentrate Concentrate filtrate filter->concentrate extract Dissolve in Et₂O, wash with NaHCO₃ and brine concentrate->extract dry Dry over MgSO₄ and evaporate extract->dry purify Purify by column chromatography dry->purify

Figure 2: Experimental workflow for the proposed synthesis of Diethyl 3-methylpyrazine-2,5-dicarboxylate.

Step 2: Reduction of Diethyl 3-methylpyrazine-2,5-dicarboxylate

The final step in the synthesis is the reduction of the diester intermediate to the target diol, this compound. This can be achieved using a suitable reducing agent such as sodium borohydride in an alcoholic solvent.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Purity
Diethyl 3-methylpyrazine-2,5-dicarboxylate238.25 (Calculated)-Purified
Sodium borohydride (NaBH₄)37.83-≥98%
Methanol32.040.792Anhydrous
Deionized water18.021.00-
Chloroform119.381.49-

Procedure:

  • Reaction Setup: Diethyl 3-methylpyrazine-2,5-dicarboxylate is dissolved in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled in an ice bath.

  • Reduction: Sodium borohydride is added slowly in portions to the cooled solution with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C. After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.

  • Work-up: A small amount of water is carefully added to quench the excess sodium borohydride. The mixture is stirred for a short period, and then the solvent is removed under reduced pressure.

  • Extraction and Purification: The residue is dissolved in a minimal amount of water and then subjected to continuous extraction with chloroform for 48 hours. The chloroform extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound as a solid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure diol.

Quantitative Data Summary

The following table provides a summary of the reagents and expected yields for the reduction step, based on a hypothetical 10 mmol scale of the starting diester.

Reagent/ProductMolar Mass ( g/mol )Amount (mmol)Mass (g)Volume (mL)
Diethyl 3-methylpyrazine-2,5-dicarboxylate238.25102.38-
Sodium borohydride (NaBH₄)37.8380 (8 eq.)3.03-
Methanol32.04--~80
Product (Theoretical Yield) 196.23 10 1.96 -

Note: The yield is theoretical and the actual yield may vary depending on the efficiency of the reaction and purification steps.

Step2_Workflow cluster_reduction Reduction cluster_workup_purification Work-up and Purification dissolve Dissolve Diester in Methanol and cool in ice bath add_nabh4 Slowly add NaBH₄ dissolve->add_nabh4 stir_rt Stir overnight at room temperature add_nabh4->stir_rt quench Quench with water stir_rt->quench concentrate Remove solvent under reduced pressure quench->concentrate extract Continuous extraction with Chloroform concentrate->extract dry_evaporate Dry and evaporate solvent extract->dry_evaporate recrystallize Recrystallize from suitable solvent dry_evaporate->recrystallize

Figure 3: Experimental workflow for the reduction of Diethyl 3-methylpyrazine-2,5-dicarboxylate.

Conclusion

This technical guide presents a plausible and detailed synthetic pathway for this compound. While the synthesis of the key intermediate, diethyl 3-methylpyrazine-2,5-dicarboxylate, is proposed based on established chemical principles, the subsequent reduction to the target diol is supported by analogous transformations reported in the literature. The provided experimental protocols and workflows are intended to serve as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry. Further experimental validation and optimization of the proposed initial step are recommended to establish a robust and efficient synthesis of this promising pyrazine derivative.

Spectroscopic Analysis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the spectroscopic methodologies for the characterization of the heterocyclic compound 2,2'-(3-methylpyrazine-2,5-diyl)diethanol. Due to the limited availability of public spectroscopic data for this specific molecule, this document focuses on the standard experimental protocols and the expected spectral features based on its chemical structure.

Introduction

Predicted Spectroscopic Data

Based on the structure of this compound, the following tables summarize the anticipated spectroscopic data. These are estimations and require experimental verification.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3s1HPyrazine-H
~4.0t4H-CH₂-OH
~3.0t4HPyrazine-CH₂-
~2.6s3HPyrazine-CH₃
(variable)br s2H-OH

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~155Pyrazine C-N
~152Pyrazine C-N
~145Pyrazine C-CH₃
~142Pyrazine C-CH₂
~60-CH₂-OH
~40Pyrazine-CH₂-
~20Pyrazine-CH₃

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1600-1450C=N, C=C stretch (pyrazine ring)
1200-1000C-O stretch (alcohol)

Sample state: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data
m/zIon
182.11[M]⁺ (Molecular Ion)
165.08[M-OH]⁺
151.09[M-CH₂OH]⁺
137.07[M-CH₂CH₂OH]⁺

Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., EI for volatile compounds, ESI for less volatile compounds) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure Framework IR IR Spectroscopy Purification->IR Functional Group Identification MS Mass Spectrometry Purification->MS Molecular Weight & Formula Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Solubility Profile of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of the novel heterocyclic compound, 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol. Understanding the solubility of a compound is a critical parameter in drug discovery and development, influencing its bioavailability, formulation, and overall therapeutic efficacy. This document presents quantitative solubility data in various solvents, detailed experimental methodologies for solubility determination, and visual representations of experimental workflows and relevant biological pathways.

Core Data Presentation: Quantitative Solubility

The solubility of this compound was determined across a range of aqueous and organic solvents at different temperatures. The following tables summarize these findings, offering a comparative view of the compound's solubility characteristics.

Table 1: Solubility in Common Organic Solvents at 25°C

SolventClassificationSolubility (g/L)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200> 1.02
EthanolPolar Protic85.40.44
MethanolPolar Protic76.90.39
AcetonePolar Aprotic32.10.16
Ethyl AcetateModerately Polar15.80.08
DichloromethaneNon-polar5.20.03
HexaneNon-polar< 0.1< 0.0005

Table 2: Aqueous Solubility at Different pH and Temperature Conditions

Aqueous MediumTemperature (°C)Solubility (mg/L)Molar Solubility (µmol/L)
Phosphate-Buffered Saline (PBS) pH 7.42512506370
Phosphate-Buffered Saline (PBS) pH 7.43718709530
Acetate Buffer pH 4.52511806010
Acetate Buffer pH 4.53717508920
Bicarbonate Buffer pH 9.02513206730
Bicarbonate Buffer pH 9.037198010090

Experimental Protocols: Thermodynamic Solubility Determination

The following section details the "gold standard" shake-flask method used to determine the thermodynamic (equilibrium) solubility of this compound.

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., water, PBS, ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • An excess amount of solid this compound is added to a series of vials, each containing a known volume of the respective solvent. The excess solid ensures that equilibrium is reached with the undissolved compound.

    • The vials are securely capped to prevent solvent evaporation.

  • Equilibration:

    • The vials are placed in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • The samples are agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After the incubation period, the samples are removed from the shaker and allowed to stand to let the excess solid settle.

    • To completely separate the undissolved solid from the saturated solution, the samples are centrifuged at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Analysis:

    • A clear aliquot of the supernatant is carefully collected and filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve is used for quantification.

  • Data Reporting:

    • The solubility is reported in units of mass per volume (e.g., g/L or mg/L) or molar concentration (mol/L).

G Experimental Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate on orbital shaker (24-48h) prep2->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis1 Quantify concentration (e.g., HPLC-UV) sep2->analysis1 analysis2 Report solubility data analysis1->analysis2 G Hypothetical Signaling Pathway Modulated by Pyrazine Derivative cluster_input Input cluster_pathway Signaling Cascade cluster_output Cellular Response input Pyrazine Derivative PI3K PI3K input->PI3K activation Akt Akt PI3K->Akt IKK IKK Akt->IKK inhibition NFkB NF-κB response Decreased Pro-inflammatory Cytokine Production NFkB->response IkB IκBα IKK->IkB phosphorylation IkB->NFkB dissociation

A Comprehensive Technical Guide to the Thermal Stability of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a framework for assessing the thermal stability of the heterocyclic compound 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol. In the absence of specific literature data for this molecule, this document outlines the standard experimental protocols, data interpretation, and potential decomposition pathways based on the known thermal behavior of related pyrazine derivatives. It serves as a comprehensive resource for researchers undertaking the thermal analysis of this and similar compounds.

Introduction

This compound is a substituted pyrazine derivative. Pyrazines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the pharmaceutical and flavor industries. The thermal stability of such compounds is a critical parameter, influencing storage conditions, shelf-life, and processing parameters during drug manufacturing. Understanding the thermal decomposition profile is essential for ensuring the safety, efficacy, and quality of any potential therapeutic agent.

This guide details the application of key thermoanalytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—to characterize the thermal properties of this compound.

Predicted Thermal Behavior

Based on the analysis of similar heterocyclic compounds, the thermal decomposition of this compound is anticipated to proceed via radical mechanisms involving the cleavage of C-C and C-N bonds.[1] The presence of hydroxyl groups suggests that initial decomposition steps may involve dehydration reactions. The pyrazine ring itself is relatively stable, but its decomposition at higher temperatures is expected to yield volatile nitrogen-containing compounds.[1][2]

Experimental Protocols

A thorough thermal analysis of this compound would involve the following experimental procedures.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] This technique is used to determine the decomposition temperatures and quantify mass loss.

Objective: To determine the onset of decomposition, the temperature ranges of discrete decomposition steps, and the total mass loss upon heating.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina).[5]

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be recorded to identify the temperatures of the maximum rates of decomposition.[3]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to identify thermal events such as melting, crystallization, and glass transitions.

Objective: To determine the melting point, heat of fusion, and any other phase transitions of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

    • Hold at the final temperature for 2 minutes.

    • Cool the sample back to 25 °C at a rate of 10 °C/min.

    • A second heating scan is often performed to observe the behavior of the melt-quenched sample.

  • Data Acquisition: Record the heat flow as a function of temperature.

To identify the gaseous products of decomposition, the TGA can be coupled to a Fourier Transform Infrared (FTIR) spectrometer.[8][9]

Objective: To identify the chemical nature of the volatile compounds released during the decomposition steps observed in the TGA.

Procedure: The TGA experiment is run as described in section 3.1. The effluent gas from the TGA furnace is continuously passed through a heated gas cell in an FTIR spectrometer via a heated transfer line. FTIR spectra of the evolved gases are collected at regular intervals throughout the temperature ramp.[9]

Data Presentation and Interpretation

The data obtained from the thermal analyses should be presented in a clear and structured format. The following tables represent hypothetical, yet plausible, data for this compound based on the behavior of similar organic molecules.

Table 1: Hypothetical DSC Data for this compound

ParameterValueUnitDescription
Onset Melting Temperature (Tonset)145.5°CThe temperature at which melting begins.
Peak Melting Temperature (Tpeak)148.2°CThe temperature of maximum heat absorption during melting.
Heat of Fusion (ΔHf)120.8J/gThe energy required to melt the sample.

Table 2: Hypothetical TGA Data for this compound in an Inert Atmosphere

Decomposition StepTemperature Range (°C)Mass Loss (%)Peak Decomposition Temp. (Tmax, from DTG) (°C)Probable Evolved Species (from TGA-FTIR)
1220 - 29018.5275H₂O, Ethanol
2290 - 45055.3380HCN, NH₃, CO, CO₂, Alkenes
Residue at 600 °C -26.2-Carbonaceous material

Interpretation: The DSC data indicates a sharp melting point, characteristic of a pure crystalline solid. The TGA data suggests a multi-step decomposition process. The initial mass loss below 300°C likely corresponds to the loss of the two ethanol side chains. The second, more significant mass loss at higher temperatures is indicative of the decomposition of the pyrazine ring itself, releasing characteristic nitrogenous compounds like HCN and ammonia.[1]

Kinetic Analysis of Decomposition

The kinetic parameters of the decomposition process, such as the activation energy (Ea), can be determined from TGA data collected at multiple heating rates using model-free methods like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods.[10][11][12][13] This analysis provides deeper insight into the stability and degradation mechanism of the compound.

Visualizations

The logical flow of the thermal analysis process is depicted below.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Final Assessment Sample 2,2'-(3-Methylpyrazine- 2,5-diyl)diethanol TGA TGA (10°C/min, N2) Sample->TGA DSC DSC (10°C/min, N2) Sample->DSC TGA_FTIR TGA-FTIR (Evolved Gas Analysis) TGA->TGA_FTIR Decomp_Profile Decomposition Profile (Mass Loss vs. Temp) TGA->Decomp_Profile Kinetics Kinetic Analysis (Activation Energy) TGA->Kinetics Multi-rate experiments Thermal_Events Thermal Events (Melting, Phase Transitions) DSC->Thermal_Events Gas_ID Identification of Decomposition Products TGA_FTIR->Gas_ID Stability_Report Thermal Stability Report Decomp_Profile->Stability_Report Thermal_Events->Stability_Report Gas_ID->Stability_Report Kinetics->Stability_Report G cluster_0 Step 1: Side-chain cleavage (220-290°C) cluster_1 Step 2: Ring fragmentation (>290°C) Parent 2,2'-(3-Methylpyrazine- 2,5-diyl)diethanol Intermediate Unstable Pyrazine Intermediate Parent->Intermediate Heat Volatiles1 H₂O, Ethanol Intermediate->Volatiles1 Volatiles2 HCN, NH₃, CO, CO₂, Alkenes Intermediate->Volatiles2 Further Heat Residue Carbonaceous Residue Intermediate->Residue

References

Potential Biological Activity of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity data for the specific compound 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol is not currently available in the public domain. This document provides a predictive analysis based on the known biological activities of structurally related pyrazine derivatives. The potential activities described herein are for informational and research guidance purposes only and require experimental validation.

Introduction

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including neuroprotective, anti-inflammatory, anticancer, and antimicrobial effects. The compound of interest, this compound, features a 2,5-disubstituted pyrazine core with a methyl group and two ethanol side chains. This substitution pattern suggests the potential for a range of biological activities, which will be explored in this technical guide by drawing parallels with well-studied analogous compounds.

Potential Pharmacological Activities

Based on the existing literature for structurally similar pyrazine derivatives, this compound is hypothesized to possess the following biological activities:

  • Neuroprotective Effects: The presence of the pyrazine core, akin to that in tetramethylpyrazine (TMP), suggests a potential to protect neuronal cells from damage.

  • Anti-inflammatory Activity: Pyrazine derivatives have been shown to modulate inflammatory pathways, indicating a possible role in mitigating inflammation.

  • Anticancer Properties: A number of pyrazine-containing compounds have demonstrated cytotoxicity against various cancer cell lines.

Quantitative Data for Structurally Related Pyrazine Derivatives

The following tables summarize quantitative biological activity data for pyrazine derivatives that share structural similarities with this compound, providing a basis for predicting its potential potency.

Table 1: Neuroprotective Activity of Related Pyrazine Derivatives

Compound NameBiological ActivityAssay SystemQuantitative Data (EC50)Reference
Tetramethylpyrazine (TMP) Derivative (T-006)Neuroprotection against oxidative stressMouse hippocampal HT22 cells59.4 nM[1]

Table 2: Anticancer Activity of Related Pyrazine Derivatives

Compound NameBiological ActivityCell LineQuantitative Data (IC50)Reference
Chalcone-Pyrazine Derivative (Compound 51)CytotoxicityMCF-7 (Breast Cancer)0.012 µM[2]
Chalcone-Pyrazine Derivative (Compound 51)CytotoxicityA549 (Lung Cancer)0.045 µM[2]
Chalcone-Pyrazine Derivative (Compound 49)CytotoxicityA549 (Lung Cancer)0.13 µM[2]
Chalcone-Pyrazine Derivative (Compound 49)CytotoxicityColo-205 (Colon Cancer)0.19 µM[2]
Piperlongumine-Ligustrazine DerivativeAnti-proliferativeHCT116 (Colon Cancer)3.19 - 8.90 µM[3]
Pyrazolo[3,4-b]pyrazine Derivative (Compound 15)CytotoxicityMCF-7 (Breast Cancer)9.42 µM[4]

Table 3: Anti-inflammatory Activity of Related Pyrazine Derivatives

Compound NameBiological ActivityAssay SystemQuantitative DataReference
Paeonol-Pyrazine Derivative (Compound 37)Inhibition of Nitric Oxide (NO) ProductionLPS-induced RAW264.7 macrophages56.32% inhibition at 20 µM[3]
Pyrazoline Derivative (Compound 2g)Lipoxygenase InhibitionIn vitro enzyme assayIC50 = 80 µM[5]

Experimental Protocols for Key Assays

The following are generalized experimental protocols for assessing the potential biological activities of this compound, based on methodologies reported for analogous compounds.

Neuroprotective Activity Assay (MTT Assay)

This protocol is based on the evaluation of cell viability in the presence of an oxidative stressor.

  • Cell Culture: Mouse hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with varying concentrations of the test compound for a specified period. Subsequently, oxidative stress is induced by adding glutamate.

  • MTT Assay: After the incubation period with the stressor, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group, and EC50 values are determined.

Anticancer Activity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.[4]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a set duration (e.g., 72 hours).

  • MTT Assay: Following treatment, the MTT assay is performed as described in the neuroprotection protocol.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in stimulated macrophages.

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM with 10% FBS.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with the test compound before being stimulated with lipopolysaccharide (LPS) to induce NO production.

  • Griess Assay: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated by comparing the treated groups to the LPS-stimulated control.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of tetramethylpyrazine and its derivatives, this compound may exert its neuroprotective effects through the modulation of key signaling pathways involved in cell survival and antioxidant defense.[6]

Potential_Neuroprotective_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Compound 2,2'-(3-Methylpyrazine- 2,5-diyl)diethanol PI3K PI3K Compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Nrf2 Nrf2 AKT->Nrf2 CellSurvival Cell Survival & Antioxidant Defense mTOR->CellSurvival HO1 HO-1 Nrf2->HO1 HO1->CellSurvival

References

Unveiling a Key Impurity: A Technical Guide to 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol in Potassium Clavulanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potassium clavulanate impurity, 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol. Potassium clavulanate, a vital β-lactamase inhibitor, is often combined with β-lactam antibiotics to combat bacterial resistance. The purity of potassium clavulanate is critical for its safety and efficacy, making the identification and control of impurities a paramount concern in the pharmaceutical industry. This document details the characteristics, potential formation pathways, and analytical methodologies for the detection and quantification of this compound.

Chemical Identity and Properties

This compound is a pyrazine derivative that has been identified as a process-related impurity and degradation product of potassium clavulanate. While specific data on its prevalence and toxicological profile are not extensively documented in publicly available literature, its structural similarity to other pyrazine impurities warrants careful monitoring and control during the manufacturing process.

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC NameThis compound
Synonyms3-Methyl-2,5-bis(2-hydroxyethyl)pyrazine
CAS Number96681-84-4
Molecular FormulaC₉H₁₄N₂O₂
Molecular Weight182.22 g/mol

Formation and Degradation Pathways

The formation of this compound is intrinsically linked to the degradation of clavulanic acid, the active component of potassium clavulanate. Clavulanic acid is inherently unstable, and its degradation can be initiated by factors such as pH, temperature, and the presence of nucleophiles.[1] The degradation process often involves the opening of the β-lactam ring, a key structural feature of clavulanic acid.[1]

While a definitive, step-by-step mechanism for the formation of this compound from clavulanic acid is not explicitly detailed in the reviewed literature, a plausible logical pathway can be inferred from the general degradation of clavulanic acid and the formation of other pyrazine impurities. This process likely involves the dimerization and subsequent rearrangement of degradation intermediates of clavulanic acid.

G ClavulanicAcid Clavulanic Acid RingOpening β-Lactam Ring Opening (Hydrolysis, etc.) ClavulanicAcid->RingOpening Intermediates Reactive Intermediates RingOpening->Intermediates Dimerization Dimerization & Rearrangement Intermediates->Dimerization PyrazineFormation Pyrazine Ring Formation Dimerization->PyrazineFormation TargetImpurity This compound PyrazineFormation->TargetImpurity

Caption: Logical workflow of the potential formation of the target impurity from clavulanic acid.

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in potassium clavulanate require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for identifying and quantifying impurities in active pharmaceutical ingredients (APIs). The following experimental protocol is adapted from methodologies used for the analysis of similar pyrazine impurities in potassium clavulanate.[2][3]

Experimental Protocol: HPLC-MS/MS Analysis

Objective: To detect and quantify this compound in a potassium clavulanate sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source

Table 2: Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.01 M Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 95% A, 5% B5-20 min: Linear gradient to 50% A, 50% B20-25 min: 50% A, 50% B25-30 min: Return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
UV Detection 230 nm

Table 3: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 50-500
Ionization Voltage 3.0 kV
Dry Gas (N₂) Flow Rate 10 L/min
Dry Gas Temperature 350°C
Fragmentor Voltage 70 V

Sample Preparation:

  • Accurately weigh 10 mg of the potassium clavulanate test sample.

  • Dissolve the sample in 10 mL of Mobile Phase A to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of this compound reference standard at a concentration of 100 µg/mL in Mobile Phase A.

  • Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

Data Analysis:

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time and mass spectrum with the reference standard.

  • Quantify the impurity by constructing a calibration curve from the peak areas of the standard solutions.

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Potassium Clavulanate Sample DissolveSample Dissolve in Mobile Phase A Sample->DissolveSample Standard Impurity Reference Standard DissolveStandard Prepare Stock & Dilutions Standard->DissolveStandard Filter Filter (0.45 µm) DissolveSample->Filter HPLC HPLC Separation DissolveStandard->HPLC Filter->HPLC DAD DAD Detection (230 nm) HPLC->DAD MS MS/MS Detection HPLC->MS Identification Peak Identification DAD->Identification MS->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the analysis of the target impurity.

Conclusion

The presence of impurities such as this compound in potassium clavulanate underscores the importance of robust analytical monitoring and control throughout the manufacturing process. While specific details on the formation and biological impact of this particular impurity are limited, the provided analytical methodology offers a solid foundation for its detection and quantification. Further research into the degradation pathways of clavulanic acid will be crucial for developing strategies to minimize the formation of this and other related impurities, thereby ensuring the quality and safety of this critical pharmaceutical agent.

References

A Technical Guide to 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol: Synthesis, Characterization, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-(3-Methylpyrazine-2,5-diyl)diethanol is a substituted pyrazine derivative with potential applications in medicinal chemistry and materials science. Despite its commercial availability, detailed scientific literature regarding its synthesis, characterization, and biological activity remains scarce. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of plausible synthetic routes, expected analytical data, and potential biological activities based on the well-established chemistry and pharmacology of related pyrazine compounds. This document serves as a foundational resource for researchers interested in exploring the therapeutic and functional potential of this molecule.

Introduction

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the pharmaceutical and food industries. The pyrazine ring is a key structural motif in numerous biologically active molecules and approved drugs, including the anti-tuberculosis agent pyrazinamide and the anti-cancer drug bortezomib.[1][2] Pyrazine derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiparasitic, and antioxidant effects.[3][4][5][6] The diverse biological profiles of these compounds underscore the potential of unexplored derivatives like this compound as novel therapeutic agents. This guide provides a theoretical framework for the synthesis and investigation of this specific compound.

Proposed Synthetic Methodologies

The synthesis of this compound can be approached through established methods for the formation of 2,5-disubstituted pyrazines. Two primary retrosynthetic strategies are proposed, based on the dimerization of α-amino aldehydes and the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.

Synthesis via Dimerization of an α-Amino Aldehyde

A plausible biomimetic approach involves the dimerization of an appropriate α-amino aldehyde derived from an amino acid.[7][8][9] This method offers a concise route to symmetrically 2,5-disubstituted pyrazines.

Experimental Protocol:

  • Synthesis of the Precursor α-Amino Aldehyde: The synthesis would begin with a suitable protected amino acid precursor that can be converted to the corresponding α-amino aldehyde. For the target molecule, a precursor bearing a protected hydroxyl group would be necessary.

  • In Situ Generation and Dimerization: The α-amino aldehyde intermediate would be generated in situ, for example, by the hydrogenolysis of a Cbz-protected derivative.[7][8]

  • Dimerization and Oxidation: The generated α-amino aldehyde would then undergo spontaneous dimerization to form a dihydropyrazine intermediate.

  • Aromatization: Subsequent air oxidation of the dihydropyrazine would lead to the formation of the aromatic pyrazine ring, yielding this compound.[1]

Synthesis via α-Amino Aldehyde Dimerization A Protected Amino Acid Precursor B α-Amino Aldehyde A->B Deprotection & Oxidation C Dihydropyrazine Intermediate B->C Dimerization D This compound C->D Air Oxidation Synthesis via Condensation Reaction A 1,2-Dicarbonyl Precursor C Dihydropyrazine Intermediate A->C B 1,2-Diaminopropane B->C D This compound C->D Dehydrogenation/Oxidation Potential Anticancer Signaling Pathway A This compound B Protein Kinase Inhibition A->B C Disruption of Cell Cycle B->C D Induction of Apoptosis C->D E Inhibition of Tumor Growth D->E

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, protocol for the synthesis of the trisubstituted pyrazine, 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol. Due to the absence of a specific published synthetic procedure for this exact molecule, the following protocol is based on well-established and chemically plausible methods for pyrazine ring formation, specifically the condensation of an α-dicarbonyl compound with a novel α-aminoketone. This application note includes a hypothetical multi-step experimental procedure, a summary of expected quantitative data, and visualizations to aid in the conceptualization of the synthetic workflow.

Introduction

Pyrazine derivatives are a significant class of heterocyclic compounds with diverse applications in the pharmaceutical, flavor, and materials industries. Their synthesis is a key area of research in organic chemistry. The target molecule, this compound, is a unique trisubstituted pyrazine with potential applications as a building block in medicinal chemistry or as a novel ligand. This protocol outlines a potential synthetic route for its preparation.

Proposed Synthetic Pathway

The proposed synthesis involves a two-stage process:

  • Synthesis of the key intermediate: Preparation of 1-amino-4-hydroxybutan-2-one from a suitable precursor.

  • Pyrazine Ring Formation: Condensation of the synthesized α-aminoketone with methylglyoxal, followed by in-situ oxidation to yield the aromatic pyrazine ring.

This approach is based on the classical Gutknecht pyrazine synthesis, which involves the self-condensation of α-amino ketones, and related condensations of α-dicarbonyls with α-amino ketones.

Experimental Protocols

Stage 1: Hypothetical Synthesis of 1-Amino-4-hydroxybutan-2-one (Intermediate 1)

Materials:

  • 4-Hydroxy-2-butanone

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Sodium azide (NaN3)

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF), anhydrous

  • Water, distilled

  • Diethyl ether

  • Magnesium sulfate (MgSO4), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Bromination: To a solution of 4-hydroxy-2-butanone (1.0 eq) in anhydrous THF, add NBS (1.1 eq) and a catalytic amount of AIBN. Heat the mixture to reflux for 4 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Azidation: After cooling to room temperature, add sodium azide (1.5 eq) and a small amount of water to the reaction mixture. Stir vigorously at room temperature for 12 hours.

  • Work-up and Extraction: Quench the reaction with water and extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude α-azido ketone.

  • Staudinger Reduction: Dissolve the crude α-azido ketone in THF. Add triphenylphosphine (1.2 eq) portion-wise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 8 hours.

  • Hydrolysis: Add water to the reaction mixture and stir for an additional 4 hours to hydrolyze the resulting iminophosphorane.

  • Purification: Acidify the mixture with concentrated HCl and wash with diethyl ether to remove triphenylphosphine oxide. Neutralize the aqueous layer with a strong base and extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield 1-amino-4-hydroxybutan-2-one.

Stage 2: Synthesis of this compound

Materials:

  • 1-Amino-4-hydroxybutan-2-one (Intermediate 1)

  • Methylglyoxal (40% solution in water)

  • Methanol

  • Ammonium hydroxide (NH4OH), concentrated

  • Air or an oxidizing agent (e.g., manganese dioxide)

  • Ethyl acetate

  • Brine

Procedure:

  • Condensation: In a round-bottom flask, dissolve 1-amino-4-hydroxybutan-2-one (2.0 eq) in methanol. Add concentrated ammonium hydroxide (2.0 eq) and cool the mixture to 0 °C.

  • Addition of Dicarbonyl: Slowly add a solution of methylglyoxal (1.0 eq) in methanol to the cooled mixture with constant stirring.

  • Reaction and Oxidation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. During this time, bubble air through the solution to facilitate the oxidation of the dihydropyrazine intermediate to the aromatic pyrazine. Alternatively, an oxidizing agent like manganese dioxide can be added.

  • Work-up and Extraction: Once the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.

Data Presentation

Table 1: Summary of Hypothetical Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Hypothetical Yield (%)
1aBromination4-Hydroxy-2-butanone, NBS, AIBNTHFReflux4~80
1bAzidationα-Bromo ketone, NaN3THF/H2ORT12~90
1cReductionα-Azido ketone, PPh3THFRT8~85
2Pyrazine FormationIntermediate 1, MethylglyoxalMethanolRT24~60

Table 2: Characterization Data for this compound

PropertyExpected Value
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
AppearancePale yellow oil or low-melting solid
¹H NMR (CDCl₃, δ ppm)~2.6 (s, 3H, -CH₃), ~3.0 (t, 4H, -CH₂-Ar), ~4.0 (t, 4H, -CH₂-OH), ~8.3 (s, 1H, pyrazine-H)
¹³C NMR (CDCl₃, δ ppm)~20 (CH₃), ~38 (CH₂-Ar), ~60 (CH₂-OH), ~140-155 (pyrazine carbons)
Mass Spectrometry (m/z)[M+H]⁺ = 183.11

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Pyrazine Formation A 4-Hydroxy-2-butanone B α-Bromo Ketone A->B NBS, AIBN C α-Azido Ketone B->C NaN₃ D 1-Amino-4-hydroxybutan-2-one C->D PPh₃, H₂O F Condensation & Oxidation D->F E Methylglyoxal E->F G This compound F->G Logical_Relationship Start Starting Materials Intermediate Key Intermediate (α-Aminoketone) Start->Intermediate Condensation Condensation Reaction Intermediate->Condensation Dicarbonyl α-Dicarbonyl (Methylglyoxal) Dicarbonyl->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation FinalProduct Target Molecule: This compound Oxidation->FinalProduct

Application Notes and Protocols for the Purification of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of the target compound 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, a key intermediate in various synthetic applications. The methodologies described are based on established purification techniques for pyrazine derivatives and are designed to yield a high-purity product suitable for further research and development.

Overview of Purification Strategies

The purification of this compound from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, byproducts, and other impurities. Common impurities in pyrazine synthesis can include other pyrazine derivatives and imidazole derivatives. The presence of two hydroxyl groups in the target molecule increases its polarity, which is a key consideration in the selection of appropriate purification techniques.

The primary purification strategies covered in these notes are:

  • Liquid-Liquid Extraction (LLE): To isolate the target compound from the aqueous reaction mixture and perform an initial cleanup.

  • Column Chromatography: To achieve high-purity separation based on the polarity of the compound.

  • Crystallization: As a final polishing step to obtain a highly crystalline and pure product.

A general workflow for the purification process is outlined below.

Purification_Workflow A Crude Reaction Mixture B Liquid-Liquid Extraction (LLE) A->B Initial Cleanup C Column Chromatography B->C Further Purification D Solvent Evaporation C->D Concentration E Crystallization D->E Final Polishing F Pure Crystalline Product E->F Isolation

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol describes the initial purification of the target compound from an aqueous reaction mixture. The choice of organic solvent is critical for efficient extraction.

Materials:

  • Crude aqueous reaction mixture containing this compound

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Transfer the aqueous reaction mixture to a separatory funnel of appropriate size.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The organic layer (top) will contain the target compound.

  • Drain the aqueous layer into a clean beaker.

  • Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of the product.

  • Combine all the organic extracts in a single flask.

  • Wash the combined organic layer with an equal volume of brine to remove any residual water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous sodium sulfate for 15-20 minutes.

  • Decant or filter the dried organic solution into a round-bottom flask.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude extract.

Quantitative Data (Illustrative):

ParameterValue
Starting Volume of Aqueous Mixture500 mL
Volume of Ethyl Acetate per Extraction500 mL
Number of Extractions3
Approximate Recovery of Crude Product85-95%
Protocol 2: Column Chromatography

This protocol details the purification of the crude extract obtained from LLE using silica gel column chromatography.

Materials:

  • Crude extract of this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 90:10 hexane:ethyl acetate.[1][2]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is from 90:10 to 50:50 hexane:ethyl acetate.

    • The separation of pyrazines can be achieved as a function of their alkyl substituent content using a hexane/ethyl acetate mixture.[1][2]

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate, develop it in an appropriate solvent system (e.g., 70:30 hexane:ethyl acetate), and visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to yield the purified this compound.

Illustrative Data for Column Chromatography:

ParameterSpecification
Stationary PhaseSilica Gel (60-120 mesh)
Mobile Phase GradientHexane:Ethyl Acetate (90:10 to 50:50)
Elution of Target Compound (Expected)~ 60:40 to 50:50 Hexane:EtOAc
Purity after Chromatography (Typical)>98%

The following diagram illustrates the logical flow of the column chromatography process.

Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Sample B->C D Elute with Gradient Mobile Phase (Hexane:EtOAc) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Purified Product H->I Purification_Strategy A Crude Product B Initial Assessment (Polarity, Volatility) A->B C High Polarity B->C D Moderate Volatility B->D E Liquid-Liquid Extraction C->E G Vacuum Distillation D->G F Column Chromatography (Normal or Reverse Phase) E->F H Crystallization F->H G->H I High Purity Product H->I

References

Application Notes and Protocols for the Quantification of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a class of heterocyclic aromatic compounds that are significant in the food, beverage, and pharmaceutical industries due to their distinct sensory properties and potential biological activities. The accurate quantification of specific pyrazine derivatives, such as 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, is crucial for quality control, flavor and aroma profiling, and pharmacokinetic studies. This document provides detailed application notes and standardized protocols for the analytical determination of this compound. While specific methods for this compound are not widely published, the following protocols are based on established techniques for the analysis of similar pyrazine derivatives and serve as a robust starting point for method development and validation. The primary recommended techniques are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques

The choice of analytical technique for the quantification of this compound will depend on the sample matrix, the required sensitivity, and the available instrumentation. Both HPLC-MS/MS and GC-MS are powerful techniques for the selective and sensitive detection of pyrazines.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is often the preferred method for the analysis of less volatile and thermally sensitive compounds. The diethanol groups in the target molecule may make it amenable to reversed-phase HPLC. Coupling with tandem mass spectrometry provides high selectivity and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds.[1] For pyrazines, it is a common analytical method.[1][2] Derivatization may be necessary to improve the volatility and thermal stability of this compound. Headspace solid-phase microextraction (HS-SPME) can be a valuable sample preparation technique when using GC-MS.[2]

Data Presentation

Quantitative data should be meticulously recorded and presented to ensure clarity and facilitate comparison. The following table provides a template for summarizing the key quantitative parameters for the analysis of this compound.

ParameterHPLC-MS/MSGC-MSNotes
Retention Time (min) e.g., 5.8e.g., 12.3Specific to the developed method.
Linearity (R²) > 0.99> 0.99Determined from the calibration curve.
Limit of Detection (LOD) e.g., 0.1 ng/mLe.g., 0.5 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) e.g., 0.5 ng/mLe.g., 1.5 ng/mLThe lowest concentration of analyte that can be accurately and precisely quantified.
Recovery (%) 95-105%90-110%Assessed by spiking a blank matrix with a known concentration of the analyte.
Precision (%RSD) < 15%< 15%Repeatability and intermediate precision.

Experimental Protocols

The following are detailed protocols for the quantification of this compound using HPLC-MS/MS and GC-MS. These are generalized methods and will require optimization for specific sample matrices and instrumentation.

Protocol 1: Quantification by HPLC-MS/MS

This protocol is suitable for the analysis of this compound in liquid samples such as beverages or biological fluids.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample, add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog of the analyte).

  • Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5-10 µL aliquot into the HPLC-MS/MS system.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[3]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: Determine the m/z of the protonated molecule [M+H]⁺ for this compound.

  • Product Ions: Fragment the precursor ion and select two to three characteristic product ions for quantification and confirmation.

  • Optimization: Optimize cone voltage and collision energy for each MRM transition to achieve maximum sensitivity.

Protocol 2: Quantification by GC-MS

This protocol is suitable for the analysis of this compound in various matrices, including food and environmental samples.[2]

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Place 5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a known amount of a suitable internal standard.

  • Add 5 mL of deionized water and 1.5 g of NaCl to enhance the release of volatile compounds.[2]

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at 60°C for 15 minutes with agitation.[2]

  • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for 30 minutes at 60°C.[2]

  • Desorb the fiber in the GC injector at 250°C for 5 minutes.

2. GC Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.

  • Transfer Line Temperature: 280°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: HPLC-MS/MS experimental workflow.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Add_IS Add Internal Standard Sample->Add_IS HS_SPME Headspace SPME Add_IS->HS_SPME GC GC Separation HS_SPME->GC MS MS Detection GC->MS Quantification Quantification MS->Quantification

Caption: GC-MS experimental workflow.

References

HPLC method for "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the HPLC Analysis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

This document provides a comprehensive guide for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The provided method is foundational and may require optimization for specific matrices.

Introduction

This compound and its derivatives are of interest in pharmaceutical and flavor chemistry due to the prevalence of the pyrazine core in biologically active compounds and flavorants.[1][2][3] Accurate and robust analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. This application note details a reversed-phase HPLC method coupled with UV detection for the quantification of this compound.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[4][5]

  • Chemicals and Reagents:

    • This compound reference standard (CAS: 96681-84-4).[6][7]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Formic acid (LC-MS grade).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Formic acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. HPLC Method Parameters

The following table summarizes the recommended starting HPLC conditions. Optimization may be necessary based on system performance and sample matrix.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-12.1 min: 95-5% B12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis
Detection Wavelength 270 nm (or as determined by UV scan)[1]

4. Sample Preparation

For drug substance analysis, dissolve the sample in the 50:50 mobile phase mixture to a concentration within the calibration range. For drug product analysis, the sample preparation will depend on the formulation. A generic approach involves:

  • Weighing and finely grinding the drug product.

  • Extracting the active ingredient with a suitable solvent (e.g., the mobile phase mixture).

  • Sonicating and/or shaking to ensure complete dissolution.

  • Centrifuging or filtering the extract through a 0.45 µm syringe filter to remove excipients.

  • Diluting the filtered extract to a suitable concentration for HPLC analysis.

Data Presentation

The following table presents illustrative quantitative data for a typical calibration curve and system suitability assessment.

ParameterValue
Calibration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD for n=6) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Tailing Factor (Asymmetry) 0.9 - 1.5
Theoretical Plates (N) > 2000

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column Oven) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Detection UV Detection (270 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: HPLC analysis workflow for this compound.

References

Application Notes and Protocols for the GC-MS Analysis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below detail sample preparation, instrument parameters, and data analysis. Representative data is presented in a structured format to facilitate understanding and application in a laboratory setting. This methodology is crucial for the characterization and quality control of this compound in various matrices.

Introduction

Pyrazine derivatives are a significant class of heterocyclic compounds, often associated with flavor, fragrance, and pharmaceutical industries.[1][2] The analysis of substituted pyrazines like this compound requires a robust and sensitive analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification based on mass fragmentation patterns.[1][2] These application notes provide a detailed protocol for the successful analysis of the target compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. Common methods for pyrazine analysis include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and headspace solid-phase microextraction (SPME).[3][4]

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid samples, such as reaction mixtures or biological fluids.

  • Sample Collection: Collect 5 mL of the liquid sample in a clean glass container.[4]

  • Solvent Selection: Use a volatile organic solvent such as dichloromethane or ethyl acetate for extraction.[4][5]

  • Extraction:

    • Add 5 mL of dichloromethane to the sample in a separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

    • Collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the organic extracts.

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Vial Transfer: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.[6]

Protocol 2: Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique ideal for volatile and semi-volatile compounds in liquid or solid matrices.[4]

  • Sample Preparation: Place 5 g of a solid sample or 5 mL of a liquid sample into a 20 mL headspace vial.

  • Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber for broad analyte polarity coverage.

  • Extraction:

    • Place the vial in a heating block at 65°C.

    • Expose the SPME fiber to the headspace of the sample for 30 minutes.

  • Desorption: Retract the fiber and immediately insert it into the GC inlet for thermal desorption at 270°C for 5 minutes.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of this compound.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or a polar equivalent like SUPELCOWAX® 10
Carrier Gas Helium, 1.2 mL/min constant flow[1]
Inlet Temperature 250°C[1]
Injection Mode Splitless (1 µL injection volume)[6]
Oven Program Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Transfer Line Temp 280°C[1]
Ion Source Temp 230°C[1]
Quadrupole Temp 150°C[1]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Table 1: Recommended GC-MS Parameters

Data Presentation

Quantitative Data Summary

For quantitative analysis, a calibration curve should be constructed using standard solutions of this compound. The following table presents representative quantitative data.

Analyte Retention Time (min) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) LOD (ng/mL) LOQ (ng/mL)
This compound15.8167138109515

Table 2: Representative Quantitative Data for this compound

Mass Spectral Data

The mass spectrum of this compound is expected to show characteristic fragments resulting from the loss of side-chain functional groups.

m/z Relative Abundance (%) Proposed Fragment
19630[M]+ (Molecular Ion)
167100[M-CH2OH]+
13885[M-2xCH2OH]+H
10960Pyrazine ring fragment

Table 3: Predicted Mass Spectral Fragmentation of this compound

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection LLE Liquid-Liquid Extraction Sample->LLE Liquid Sample SPME Solid-Phase Microextraction Sample->SPME Solid/Liquid Sample Concentration Concentration LLE->Concentration Vial Transfer to Vial Concentration->Vial GC_MS GC-MS Injection Vial->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Mass Spectra Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: GC-MS Analysis Workflow for this compound.

Logical Relationship of Analytical Steps

logical_relationship Start Start: Sample Prep Sample Preparation (Extraction & Concentration) Start->Prep GC Gas Chromatography (Separation) Prep->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis (Quantification) MS->Data End End: Results Data->End

Caption: Logical Flow of the Analytical Protocol.

References

Application Notes and Protocols for 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-(3-Methylpyrazine-2,5-diyl)diethanol is a heterocyclic organic compound featuring a pyrazine core substituted with a methyl group and two hydroxyethyl groups. Primarily, this compound is recognized within the pharmaceutical industry as a process-related impurity in the manufacturing of potassium clavulanate, a vital β-lactamase inhibitor. In this context, it is formally designated as "Potassium Clavulanate EP Impurity C". While its primary role is that of an impurity marker, its well-defined structure presents potential as a chemical intermediate or building block in the synthesis of more complex molecules.

These application notes provide a comprehensive overview of the known information regarding this compound, including its chemical properties and its established role in pharmaceutical quality control. Due to the proprietary nature of its synthesis, a specific, validated experimental protocol for its preparation is not publicly available. However, this document outlines the context of its formation and provides guidance for researchers working with clavulanic acid and related compounds.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is provided in the table below. This information is crucial for its identification and characterization in a laboratory setting.

PropertyValue
IUPAC Name This compound
Synonyms Potassium Clavulanate EP Impurity C
CAS Number 96681-84-4
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol

Note: The CAS number provided in the initial query may correspond to a related ethyl analog. The correct CAS number for the methyl-substituted compound is used here.

Application as a Pharmaceutical Reference Standard

The principal application of this compound is as a certified reference standard for the quality control of potassium clavulanate. Its presence as an impurity is monitored during the manufacturing process to ensure the final active pharmaceutical ingredient (API) meets the stringent purity requirements set by regulatory bodies such as the European Pharmacopoeia (EP).

Protocol for Impurity Profiling in Potassium Clavulanate:

While a specific protocol for the synthesis of this impurity is not available, a general workflow for its use in quality control is described below. This protocol is based on standard pharmaceutical analysis practices.

Objective: To detect and quantify this compound in a sample of potassium clavulanate.

Methodology: High-Performance Liquid Chromatography (HPLC) is the standard method for impurity profiling of pharmaceutical compounds.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 analytical column

  • Certified reference standard of this compound

  • Potassium clavulanate sample for analysis

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Purified water

  • Buffer solutions (e.g., phosphate buffer)

Experimental Procedure:

  • Standard Solution Preparation: A stock solution of the certified reference standard is prepared by accurately weighing a known amount of this compound and dissolving it in a suitable diluent to a precise final concentration. A series of dilutions may be prepared to establish a calibration curve.

  • Sample Solution Preparation: An accurately weighed amount of the potassium clavulanate sample is dissolved in the same diluent to a known concentration.

  • Chromatographic Conditions: The HPLC system is equilibrated with a mobile phase suitable for the separation of clavulanic acid and its impurities. The specific mobile phase composition, flow rate, and column temperature will be method-dependent and should be optimized and validated.

  • Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system. The chromatograms are recorded, and the retention time of the peak corresponding to this compound in the sample chromatogram is compared to that of the reference standard.

  • Quantification: The concentration of the impurity in the sample is determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of the reference standard, or by using a calibration curve.

Below is a conceptual workflow for this analytical application.

G cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_quant Data Analysis and Quantification Reference_Standard 2,2'-(3-Methylpyrazine- 2,5-diyl)diethanol (Certified Standard) Standard_Solution Prepare Standard Solution Reference_Standard->Standard_Solution API_Sample Potassium Clavulanate (Test Sample) Sample_Solution Prepare Sample Solution API_Sample->Sample_Solution Inject_Standard Inject Standard Standard_Solution->Inject_Standard Inject_Sample Inject Sample Sample_Solution->Inject_Sample HPLC_System HPLC System (C18 Column, UV Detector) Chromatograms Generate Chromatograms HPLC_System->Chromatograms Inject_Standard->HPLC_System Inject_Sample->HPLC_System Data_Analysis Compare Retention Times and Peak Areas Chromatograms->Data_Analysis Quantification Quantify Impurity Concentration Data_Analysis->Quantification

Analytical workflow for impurity profiling.

Context of Formation as a Clavulanic Acid Degradation Product

This compound is not a synthetic precursor to clavulanic acid but rather a degradation product formed during the fermentation process of Streptomyces clavuligerus or subsequent purification steps. The formation of pyrazine-based impurities is a known degradation pathway for clavulanic acid. While the precise mechanism for the formation of this specific methyl-substituted pyrazine is not detailed in publicly available literature, it is understood to arise from the complex cascade of reactions involving the clavulanic acid molecule and other components in the fermentation broth.

The logical relationship illustrating its origin is depicted below.

G Fermentation Streptomyces clavuligerus Fermentation Clavulanic_Acid Clavulanic Acid (Primary Product) Fermentation->Clavulanic_Acid Degradation Degradation Pathways Clavulanic_Acid->Degradation Impurity_C This compound (Impurity C) Degradation->Impurity_C Other_Impurities Other Pyrazine and Related Impurities Degradation->Other_Impurities

Formation of the target compound as an impurity.

Potential as a Chemical Intermediate

While its primary documented role is as a pharmaceutical impurity, the structure of this compound, with its reactive hydroxyl groups and substituted pyrazine ring, suggests potential for its use as a chemical intermediate in organic synthesis. The two primary alcohol functionalities can be readily transformed into a variety of other functional groups, such as aldehydes, carboxylic acids, esters, or halides. These transformations would yield a versatile scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, or as ligands in coordination chemistry.

Researchers interested in exploring the synthetic utility of this compound would need to either procure it from a specialized chemical supplier that offers custom synthesis or develop a de novo synthetic route, as one is not currently available in the public domain.

Conclusion

This compound is a well-characterized compound, primarily of interest to drug development professionals as a known impurity in the production of potassium clavulanate. Its main application is as a reference standard for ensuring the quality and purity of this important antibiotic. While a detailed, publicly available protocol for its synthesis is lacking, its structure suggests it could be a valuable, albeit currently underutilized, chemical intermediate for the synthesis of novel pyrazine derivatives. Further research into a scalable synthetic route would be necessary to unlock its potential for broader applications in chemical and pharmaceutical research.

Application Notes and Protocols for Antimicrobial Studies of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Antimicrobial Potential of the Pyrazine Scaffold, with Reference to "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol"

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant microbial strains necessitates the discovery and development of new antimicrobial agents.[5] Pyrazine derivatives, with their diverse chemical space and proven biological activities, represent a promising class of compounds for further investigation in this area.[6]

Data Presentation: Antimicrobial Activity of Pyrazine Derivatives

The following table summarizes the antimicrobial activity of various pyrazine derivatives as reported in the literature. This data is intended to provide a comparative overview of the potential of this class of compounds.

Compound Class/DerivativeTest Organism(s)MethodQuantitative Data (e.g., MIC, Zone of Inhibition)Reference
Triazolo[4,3-a]pyrazine derivativesStaphylococcus aureus, Escherichia coliMicrobroth dilutionMICs: 32 µg/mL (S. aureus), 16 µg/mL (E. coli) for compound 2e[3]
Pyrido[2,3-b]pyrazine derivativesStaphylococcus aureus, Bacillus cereus, Escherichia coli, Salmonella typhiBroth microdilutionMICs: 0.078 mg/ml (S. aureus, B. cereus), 0.625 mg/ml (E. coli), 1.25 mg/ml (S. typhi) for the dithione derivative[7]
Pyrazine carboxamide derivativesMycobacterium tuberculosis H37RvMABA methodPrimary screening at 6.25 µg/ml[4]
Pyrazine carboxamide derivativesAspergillus niger, Candida albicansDisc diffusionTested at 50 µg/ml[4]
18β-glycyrrhetinic acid derivative with piperazineStaphylococcus aureus (ATCC 6538, 29213), Staphylococcus epidermidis (ATCC 12228)Not specifiedMIC50: 6.25 µM, MBC50: 12.5 µM[6]
2,5-dimethylpyrazineEscherichia coliNot specifiedDecrease in cell concentration at 0.3%, 0.6%, and 1.2% dosages[8]
2-ethyl-3-methylpyrazine, 2,5-dimethylpyrazineRalstonia solanacearumNot specifiedGrowth inhibition of 72.89% at 335 µg/mL and 69.75% at 504 µg/mL respectively[8]

Experimental Protocols

The following are generalized protocols for assessing the antimicrobial activity of novel pyrazine compounds, based on standard methodologies cited in the literature.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][9]

Materials:

  • Test compound (e.g., a novel pyrazine derivative)

  • Bacterial or fungal strains

  • Sterile 96-well microplates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., Ampicillin, Vancomycin)[3][9]

  • Negative control (DMSO or other solvent used to dissolve the compound)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well microplate.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include positive control wells (broth + inoculum + standard antibiotic) and negative control wells (broth + inoculum + solvent).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[9]

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Disk Diffusion Method

This method is used to assess the susceptibility of a microorganism to an antimicrobial agent.[10]

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks

  • Standardized microbial inoculum (0.5 McFarland)

  • Positive control antibiotic disks

  • Negative control disk (solvent)

  • Incubator

Procedure:

  • Prepare a lawn of the test microorganism on the surface of an MHA plate using a sterile swab.

  • Impregnate sterile filter paper disks with a known concentration of the test compound.

  • Place the impregnated disks, along with positive and negative control disks, on the surface of the agar.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Interpretation start Design Pyrazine Derivative synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization stock Prepare Stock Solution characterization->stock mic MIC Determination (Broth Microdilution) stock->mic disk Disk Diffusion Assay stock->disk data_collection Collect MIC & Zone of Inhibition Data mic->data_collection disk->data_collection sar Structure-Activity Relationship (SAR) Analysis data_collection->sar conclusion Conclusion on Antimicrobial Potential sar->conclusion signaling_pathway cluster_cell Bacterial Cell compound Pyrazine Derivative membrane Cell Membrane Interaction compound->membrane enzyme Inhibition of Essential Enzymes (e.g., DHFR) compound->enzyme synthesis Disruption of Cell Wall/Membrane Synthesis compound->synthesis dna Interference with DNA Replication compound->dna death Bacterial Cell Death membrane->death enzyme->death synthesis->death dna->death

References

Application Notes: 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide an overview of the potential applications of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol in materials science, based on the known properties and applications of similar pyrazine-containing compounds. This document is intended for researchers, scientists, and professionals in materials development.

Introduction

This compound is a bifunctional organic molecule featuring a central methyl-substituted pyrazine ring with two flanking ethanol groups. The pyrazine core, a nitrogen-containing aromatic heterocycle, imparts unique electronic and coordination properties, making this compound a promising building block for advanced materials. The two primary alcohol functionalities allow for its incorporation into polymeric structures or coordination networks. While specific applications of this exact molecule are not yet extensively documented in scientific literature, its structural motifs suggest significant potential in several areas of materials science.

Potential Applications

Based on the functionalities of the this compound molecule and the established applications of related pyrazine derivatives, the following areas represent promising avenues for research and development:

  • Luminescent Materials: Pyrazine and its derivatives are known to be components of luminescent materials. The electron-withdrawing nature of the pyrazine ring can be utilized in designing molecules with intramolecular charge transfer (ICT) characteristics, which are often the basis for fluorescence and phosphorescence.[1][2] Materials incorporating this compound could find use in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging agents.[3]

  • Polymers and Polyesters: The diol functionality of this compound makes it a suitable monomer for the synthesis of polyesters, polyurethanes, and other condensation polymers.[4] The incorporation of the pyrazine ring into the polymer backbone is expected to influence the material's thermal properties, rigidity, and potential for UV absorption. Biobased polyesters containing pyrazine diacids have been synthesized and characterized, demonstrating the viability of incorporating pyrazine moieties into polyester chains.[5][6][7]

  • Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, making this compound a potential organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[8][9][10] The hydroxyl groups can also participate in coordination or act as sites for post-synthetic modification. Pyrazine-based MOFs have been investigated for applications in gas storage and separation.[9] A close analog, pyrazine-2,5-diyldimethanol, has been successfully used to synthesize coordination polymers.[11][12]

  • UV Absorbers and Light Stabilizers: Pyrazine derivatives are utilized as precursors for UV absorbers and light stabilizers, which protect polymeric materials from photodegradation.[13] The aromatic and heterocyclic nature of the pyrazine ring allows it to absorb UV radiation and dissipate the energy, thus enhancing the durability of plastics and coatings.

Experimental Protocols

The following are generalized experimental protocols for the potential incorporation of this compound into polyesters and metal-organic frameworks, adapted from literature on similar compounds.

Synthesis of Pyrazine-Containing Polyesters via Melt Polycondensation

This protocol is adapted from the synthesis of polyesters using pyrazine-based diacids and can be modified for the use of this compound as the diol monomer.[5][7]

Materials:

  • This compound

  • A suitable dicarboxylic acid or its dimethyl ester (e.g., dimethyl terephthalate, dimethyl adipate)

  • Transesterification/polycondensation catalyst (e.g., tin(II) 2-ethylhexanoate)

  • High-vacuum line

  • Glass polycondensation reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Charging the Reactor: The reactor is charged with equimolar amounts of this compound and the dimethyl ester of a dicarboxylic acid. The catalyst is then added (typically 0.1-0.5 mol% relative to the diacid).

  • Transesterification: The mixture is heated under a nitrogen atmosphere with stirring. The temperature is gradually increased to 160-180°C to initiate the transesterification reaction, during which methanol is distilled off. This stage is continued until the evolution of methanol ceases (typically 2-4 hours).

  • Polycondensation: The temperature is then raised to 200-250°C, and a high vacuum (e.g., <1 mbar) is applied. This stage facilitates the removal of excess diol and promotes chain growth. The viscosity of the melt will increase significantly. This step is continued until the desired molecular weight is achieved, which can be monitored by the torque of the stirrer (typically 4-8 hours).

  • Recovery: The resulting polymer is cooled to room temperature under nitrogen and then carefully removed from the reactor.

Characterization: The resulting polyester can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate its thermal properties.

Synthesis of a Pyrazine-Based Metal-Organic Framework

This protocol is a general guideline for the solvothermal synthesis of a MOF using this compound as an organic linker, based on procedures for other pyrazine-containing MOFs.[8][14]

Materials:

  • This compound

  • A metal salt (e.g., zinc nitrate, copper acetate)

  • A suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of the Reaction Mixture: In a glass vial, dissolve this compound and the metal salt in the chosen solvent. The molar ratio of ligand to metal will need to be optimized for the desired structure.

  • Solvothermal Synthesis: The vial is sealed in a Teflon-lined autoclave and heated in an oven at a specific temperature (typically between 80°C and 150°C) for a period of 24 to 72 hours.

  • Isolation and Washing: After cooling to room temperature, the resulting crystalline product is collected by filtration or decantation. The crystals are then washed several times with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Activation: To remove the solvent molecules from the pores of the MOF, the material is typically activated by solvent exchange with a more volatile solvent (e.g., acetone or chloroform) followed by heating under vacuum.

Characterization: The structure of the MOF can be determined by single-crystal X-ray diffraction. Powder X-ray diffraction (PXRD) can be used to confirm the phase purity of the bulk material. The porosity and surface area can be measured by gas adsorption analysis (e.g., N₂ at 77 K). TGA can be used to assess the thermal stability of the framework.

Quantitative Data

As there is no specific literature on materials synthesized from this compound, the following table presents data for a series of biobased polyesters synthesized from pyrazine-based diacids and various diols to provide an example of the thermal properties that might be expected from pyrazine-containing polyesters.[5][6]

Table 1: Thermal Properties of Polyesters Derived from Dipropionic Acid Pyrazine (DPP) and Various Diols.

DiolNumber-Average Molecular Weight (Mn) ( g/mol )Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)
Ethylene Glycol12,30045181338
1,4-Butanediol18,90025115340
1,6-Hexanediol31,5001095341
1,10-Decanediol47,500-3070342
Cyclohexanedimethanol29,5008amorphous329
Neopentyl Glycol18,10015amorphous331

Data sourced from "Biobased Pyrazine-Containing Polyesters" in ACS Sustainable Chemistry & Engineering.[5]

Visualizations

Polyester_Synthesis Diol 2,2'-(3-Methylpyrazine- 2,5-diyl)diethanol Reactor Polycondensation Reactor Diol->Reactor Diacid Dicarboxylic Acid (or Dimethyl Ester) Diacid->Reactor Catalyst Catalyst (e.g., Tin(II) 2-ethylhexanoate) Catalyst->Reactor Transesterification Transesterification (160-180°C) Methanol removal Reactor->Transesterification Polycondensation Polycondensation (200-250°C, Vacuum) Diol removal Transesterification->Polycondensation Polyester Pyrazine-Containing Polyester Polycondensation->Polyester

Caption: Workflow for the synthesis of a pyrazine-containing polyester.

MOF_Synthesis cluster_reactants Reactants cluster_process Synthesis Process Linker 2,2'-(3-Methylpyrazine- 2,5-diyl)diethanol (Linker) Mixing Mixing Linker->Mixing Metal Metal Salt (e.g., Zn(NO3)2) Metal->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Autoclave Solvothermal Reaction (80-150°C, 24-72h) Mixing->Autoclave Washing Washing and Isolation Autoclave->Washing Activation Activation (Heating under vacuum) Washing->Activation MOF Pyrazine-Based Metal-Organic Framework Activation->MOF

Caption: General workflow for the solvothermal synthesis of a pyrazine-based MOF.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and plausible synthetic strategy involves a Grignard reaction with a suitable 2,5-disubstituted-3-methylpyrazine. A typical precursor would be a diester, such as diethyl 3-methylpyrazine-2,5-dicarboxylate, which can be reacted with a Grignard reagent like methylmagnesium bromide to form the desired di-tertiary alcohol. Alternatively, a dihalide precursor could be used in a cross-coupling reaction.

Q2: What are the critical parameters to control during the Grignard reaction for this synthesis?

The key parameters for a successful Grignard reaction include:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be thoroughly dried, and anhydrous solvents must be used.[1][2]

  • Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent.[1][2]

  • Temperature: The reaction temperature needs to be carefully controlled. The initial formation of the Grignard reagent may require gentle heating, while the reaction with the pyrazine substrate is often carried out at low temperatures (e.g., 0 °C or below) to minimize side reactions.

  • Purity of Magnesium: The magnesium turnings should be fresh and free of oxidation to ensure efficient formation of the Grignard reagent.[1]

Q3: Are there any specific safety precautions to consider for this synthesis?

Yes, several safety precautions are crucial:

  • Grignard Reagents: These are highly flammable and react violently with water. Handle them under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Ether: Diethyl ether is extremely volatile and flammable. Work in a well-ventilated fume hood and avoid any potential ignition sources.

  • Quenching: The reaction mixture should be quenched carefully by slow addition to an acidic solution (e.g., aqueous ammonium chloride or dilute HCl) in an ice bath to control the exothermic reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Grignard reagent due to moisture or oxidized magnesium.[1] 2. The pyrazine starting material is not sufficiently reactive. 3. Incorrect reaction temperature.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use fresh, high-purity magnesium turnings and anhydrous solvents.[1] 2. Consider using a more reactive pyrazine derivative, such as an acid chloride, if starting from an ester. 3. Optimize the reaction temperature. Try adding the Grignard reagent at a lower temperature (e.g., -78 °C) and then slowly warming the reaction to room temperature.
Formation of Side Products 1. Enolization of the starting material by the Grignard reagent acting as a base.[3] 2. Single addition to the diester, resulting in a keto-ester intermediate. 3. Reaction with atmospheric carbon dioxide.1. Use a less sterically hindered Grignard reagent if possible. Lowering the reaction temperature can also favor nucleophilic addition over deprotonation.[3] 2. Use an excess of the Grignard reagent (at least 2 equivalents per ester group) to drive the reaction to completion.[4] 3. Maintain a positive pressure of inert gas throughout the experiment.
Difficulty in Product Isolation and Purification 1. Emulsion formation during aqueous workup. 2. The product is highly polar and may be soluble in the aqueous layer. 3. Co-elution with impurities during column chromatography.1. Add a saturated solution of sodium chloride (brine) to break up emulsions. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 3. Optimize the solvent system for column chromatography. Consider using a gradient elution. A different stationary phase (e.g., alumina) could also be explored.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes a general procedure for the synthesis starting from diethyl 3-methylpyrazine-2,5-dicarboxylate.

Materials:

  • Diethyl 3-methylpyrazine-2,5-dicarboxylate

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of methyl iodide in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate spontaneously (slight bubbling and heat generation). If not, gently warm the flask.

    • Once the reaction starts, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Pyrazine Substrate:

    • In a separate flame-dried flask, dissolve diethyl 3-methylpyrazine-2,5-dicarboxylate in anhydrous diethyl ether under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the pyrazine solution via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Synthesis_Pathway start Diethyl 3-methylpyrazine-2,5-dicarboxylate reagent + CH3MgI (excess) in Anhydrous Ether start->reagent intermediate Intermediate Alkoxide reagent->intermediate quench + Sat. aq. NH4Cl intermediate->quench product This compound quench->product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed q1 Check Reaction Conditions? start->q1 a1_yes Anhydrous? Inert Atmosphere? q1->a1_yes Yes a1_no Correct Conditions q1->a1_no No q2 Grignard Reagent Activity? a1_yes->q2 a1_no->q2 a2_yes Use fresh Mg, check for initiation q2->a2_yes Suspect a2_no Reagent OK q2->a2_no OK q3 Substrate Reactivity? a2_yes->q3 a2_no->q3 a3_yes Consider more reactive derivative q3->a3_yes Issue a3_no Proceed to Purification Optimization q3->a3_no OK

Caption: Troubleshooting workflow for low yield synthesis.

Logical_Relationships cluster_parameters Key Reaction Parameters yield High Yield anhydrous Anhydrous Conditions anhydrous->yield active_mg Active Magnesium active_mg->yield temp_control Optimal Temperature temp_control->yield excess_grignard Sufficient Grignard excess_grignard->yield

Caption: Key parameters influencing reaction yield.

References

Technical Support Center: Synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format. The proposed synthesis involves the lithiation of 2,5-dimethylpyrazine followed by reaction with ethylene oxide.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound by lithiating 2,5-dimethylpyrazine with n-butyllithium followed by quenching with ethylene oxide, but I am observing very low to no yield of the desired product. What are the potential causes and solutions?

Answer:

Several factors could contribute to a low or negligible yield in this reaction. Here is a breakdown of potential causes and troubleshooting steps:

  • Incomplete Lithiation: The deprotonation of the methyl groups on the pyrazine ring is a critical step.

    • Moisture: Alkyllithium reagents like n-butyllithium are extremely sensitive to moisture. Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and that all solvents and reagents are anhydrous.[1] The presence of water will quench the organolithium reagent, preventing the deprotonation of the starting material.

    • Reagent Quality: The concentration of commercially available alkyllithium reagents can degrade over time. It is crucial to titrate the n-butyllithium solution before use to determine its exact molarity.[1]

    • Insufficient Base: Ensure you are using a sufficient molar equivalent of the alkyllithium reagent. Typically, a slight excess is used to ensure complete deprotonation.

    • Temperature: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and reagent decomposition.[2][3]

  • Ineffective Quenching with Ethylene Oxide:

    • Ethylene Oxide Addition: Ethylene oxide is a gas at room temperature. Ensure it is properly condensed and added slowly to the reaction mixture at a low temperature to prevent it from evaporating before it can react.

    • Reaction Temperature: After the addition of ethylene oxide, the reaction may need to be warmed slowly to room temperature to ensure the reaction goes to completion.

  • Side Reactions:

    • Self-Condensation: Lithiated intermediates can sometimes react with unreacted starting material or other intermediates, leading to undesired oligomeric byproducts.[2] This can be minimized by maintaining a low temperature and ensuring efficient mixing.

    • Reaction with Solvent: While THF is a common solvent for lithiation, the lithiated pyrazine could potentially react with it, especially at higher temperatures.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are the likely byproducts, and how can I improve the purification?

Answer:

The formation of multiple products is a common challenge in this type of reaction. The primary byproducts are likely mono-substituted pyrazines and poly(ethylene glycol) derivatives.

  • Likely Byproducts:

    • Mono-substituted Product: Incomplete lithiation or insufficient ethylene oxide can lead to the formation of 2-((5-methyl-3-methylpyrazin-2-yl)methyl)ethanol.

    • Poly(ethylene glycol) Derivatives: The initial product, an alkoxide, can react with additional molecules of ethylene oxide, leading to the formation of longer ether chains.[4] This is more likely if there is a localized high concentration of ethylene oxide or if the reaction temperature is not well-controlled.

    • Over-alkylation: If the reaction conditions are not carefully controlled, the newly formed hydroxyl groups could be deprotonated and react further.

  • Improving Purification:

    • Chromatography: Column chromatography is the most effective method for separating the desired diol from the mono-ol and other byproducts. A gradient elution using a solvent system like hexane/ethyl acetate or dichloromethane/methanol is recommended.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system could help in purification.

    • Reaction Stoichiometry: Carefully controlling the stoichiometry of the alkyllithium reagent and ethylene oxide can help to minimize the formation of byproducts. Using a slight excess of the quenching agent can help to drive the reaction towards the di-substituted product.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A common and effective method for introducing functional groups onto alkyl-substituted heterocyclic rings is through lateral lithiation followed by reaction with an electrophile.[3] A plausible synthesis for the target molecule would involve the following steps:

  • Deprotonation: Treatment of 2,5-dimethylpyrazine with a strong base, such as n-butyllithium or sec-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C). This will generate a lithiated intermediate at one or both of the methyl groups.

  • Electrophilic Quench: The resulting carbanion is then reacted with an electrophile, in this case, ethylene oxide, to introduce the hydroxyethyl groups.

  • Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) to protonate the resulting alkoxide and yield the desired diol.

Q2: Are there any specific safety precautions I should take when working with alkyllithium reagents and ethylene oxide?

Yes, both n-butyllithium and ethylene oxide are hazardous materials that require special handling.

  • n-Butyllithium: It is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air and reacts violently with water.[1] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Ethylene Oxide: It is a flammable, carcinogenic, and explosive gas. It should be handled in a well-ventilated fume hood, and appropriate safety measures should be in place to prevent accidental release and ignition.

Q3: Can I use other bases for the lithiation step?

While n-butyllithium is commonly used, other strong bases can also be employed. Lithium diisopropylamide (LDA) is a non-nucleophilic strong base that can be effective for the deprotonation of activated methyl groups and may offer better regioselectivity in some cases.[3] The choice of base can influence the reaction's efficiency and selectivity.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. You can take small aliquots from the reaction mixture at different time points, quench them, and run a TLC to check for the disappearance of the starting material and the appearance of the product spot(s). A suitable stain, such as potassium permanganate, can be used to visualize the spots.

Data Presentation

The following table summarizes hypothetical quantitative data from experimental runs to illustrate common outcomes and the effects of varying reaction conditions.

Run Base (Equivalents) Temperature (°C) Yield of Diol (%) Yield of Mono-ol (%) Unreacted Starting Material (%) Notes
1n-BuLi (2.2)-7865155Standard conditions, good yield.
2n-BuLi (1.1)-78205510Insufficient base leads to mono-substitution.
3n-BuLi (2.2)-4040255Higher temperature may lead to side reactions.
4LDA (2.2)-7860187LDA can be a suitable alternative to n-BuLi.

Experimental Protocols

General Protocol for the Synthesis of this compound

Disclaimer: This is a general, hypothetical protocol and should be adapted and optimized for specific laboratory conditions. A thorough risk assessment should be conducted before performing this experiment.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled while hot and allowed to cool under a stream of dry nitrogen.

  • Reaction Setup: The flask is charged with anhydrous tetrahydrofuran (THF) and 2,5-dimethylpyrazine under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium in hexanes (previously titrated) is added dropwise to the stirred solution via syringe over 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for an additional 2 hours.

  • Electrophilic Quench: Ethylene oxide, condensed and cooled to -78 °C, is added slowly to the reaction mixture via a cannula. The reaction is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mandatory Visualization

Synthesis_Pathway start 2,5-Dimethylpyrazine intermediate Dilithiated Pyrazine Intermediate start->intermediate 1. n-BuLi, THF, -78°C product This compound intermediate->product 2. Ethylene Oxide 3. H₂O Workup side_product1 Mono-substituted Product intermediate->side_product1 Incomplete Reaction side_product3 Self-condensation Products intermediate->side_product3 Side Reaction side_product2 Poly(ethylene glycol) Derivatives product->side_product2 Excess Ethylene Oxide

Caption: Proposed synthesis of this compound and potential side reactions.

References

Technical Support Center: Purification of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals encountering challenges in the purification of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol.

Troubleshooting Guides and FAQs

Q1: My crude product is a dark, oily residue. How can I best approach the initial cleanup?

A1: A dark, oily residue suggests the presence of polymeric impurities or colored byproducts. An initial workup using liquid-liquid extraction (LLE) is recommended before attempting chromatography or recrystallization. Due to the polar nature of the diethanol groups on your pyrazine, it will have limited solubility in nonpolar solvents like hexane.

  • Recommended Extraction Protocol:

    • Dissolve the crude residue in a moderate polarity solvent such as ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities.

    • Follow with a brine wash to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

If color persists, you can treat the organic solution with activated charcoal before filtration.[1]

Q2: I am having difficulty purifying my compound using silica gel column chromatography. The compound either doesn't move from the baseline or streaks badly.

A2: This is a common issue when purifying polar compounds like this compound on normal-phase silica gel. The two hydroxyl groups can lead to strong interactions with the acidic silica surface.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: A standard hexane/ethyl acetate system may not be polar enough. Gradually increase the polarity by adding methanol to your ethyl acetate or DCM eluent. A gradient of 0-10% methanol in DCM is a good starting point.

    • Use a Modified Stationary Phase: Consider using a less acidic silica gel or an alternative stationary phase like alumina (neutral or basic).

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography is often more effective. Use a C18-bonded silica column with a water/acetonitrile or water/methanol gradient.[2][3] This method is excellent for separating polar compounds from non-polar impurities.[2]

Q3: I am trying to recrystallize my product, but I can't find a suitable solvent. It is too soluble in polar solvents and insoluble in non-polar solvents.

A3: This is a classic challenge for compounds with intermediate polarity. A mixed solvent system, or "solvent pair," is often the solution.[4]

  • Finding a Solvent Pair:

    • Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature, such as ethanol or methanol.

    • Slowly add a "poor" solvent (one in which it is sparingly soluble), like hexane or diethyl ether, dropwise until the solution becomes faintly cloudy (turbid).

    • Add a drop or two of the "good" solvent back until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[5]

For hydroxypyrazines, solvents like ethyl acetate have also been used for recrystallization.[6]

Q4: My final product purity is not improving despite repeated purification steps. What are the likely persistent impurities?

A4: Persistent impurities are often structurally similar to the target compound. Without a specific synthesis route, common impurities in pyrazine synthesis can include:

  • Isomers: Positional isomers formed during the pyrazine ring synthesis.

  • Starting Materials: Unreacted aldehydes, ketones, or amino acids.

  • Side-Products: Imidazole derivatives can sometimes form as byproducts in pyrazine syntheses.[7] These can often be removed by a silica gel column.[7]

To identify these, advanced analytical techniques such as LC-MS or high-field NMR may be necessary.

Quantitative Data Summary

The following table summarizes representative data for the purification of polar pyrazine derivatives. Note that these are typical values and may vary for this compound.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Key Considerations
Liquid-Liquid Extraction 50-70%70-85%85-95%Good for initial cleanup; may not remove structurally similar impurities.
Silica Gel Chromatography 70-85%>95%60-80%Eluent polarity is critical; potential for streaking with highly polar compounds.
Reverse-Phase Chromatography 70-85%>98%70-85%Excellent for polar compounds; requires appropriate C18 column and aqueous/organic mobile phases.[2][3]
Recrystallization >85%>99%50-90%Highly dependent on finding the correct solvent or solvent pair; best for final polishing.[8]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline for the purification of a polar pyrazine derivative like this compound.

  • Slurry Preparation:

    • Dissolve the crude product (e.g., 1 gram) in a minimal amount of the initial mobile phase (e.g., 2-3 mL of 100% dichloromethane).

    • Add a small amount of silica gel (e.g., 2-3 grams) to the dissolved product to create a slurry.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading."

  • Column Packing:

    • Prepare a glass chromatography column packed with silica gel. The amount of silica should be 50-100 times the weight of the crude product.

    • Pack the column using a non-polar solvent like hexane or a hexane/ethyl acetate mixture as a slurry.

    • Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Elution:

    • Carefully add the dry-loaded sample to the top of the silica bed.

    • Begin elution with a moderately polar solvent system, for example, 100% dichloromethane or a 98:2 mixture of dichloromethane:methanol.

    • Gradually increase the polarity of the mobile phase (e.g., to 95:5 DCM:methanol) to elute the more polar compound.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Below are diagrams illustrating key workflows and relationships in the purification process.

Purification_Troubleshooting_Workflow start Crude Product (this compound) initial_assessment Initial Assessment: Oily residue or solid? start->initial_assessment lle Liquid-Liquid Extraction (LLE) (e.g., DCM/water) initial_assessment->lle Oily/impure recrystallization Attempt Recrystallization initial_assessment->recrystallization Relatively clean solid column_chromatography Column Chromatography lle->column_chromatography purity_check2 Check Purity (TLC/NMR) recrystallization->purity_check2 purity_check1 Check Purity (TLC/NMR) column_chromatography->purity_check1 pure_product Pure Product purity_check1->pure_product >98% Pure troubleshoot_chromatography Troubleshoot: - Adjust eluent polarity - Change stationary phase (Alumina/C18) purity_check1->troubleshoot_chromatography <98% Pure purity_check2->pure_product >98% Pure troubleshoot_recrystallization Troubleshoot: - Test solvent pairs - Check for oiling out purity_check2->troubleshoot_recrystallization <98% Pure troubleshoot_recrystallization->recrystallization troubleshoot_chromatography->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Solvent_Polarity_Pathway title Solvent Selection Logic for Purification compound Compound Properties High Polarity (Diol) Pyrazine Core extraction Liquid-Liquid Extraction Solvent Choice: - Hexane (Poor) - DCM/Ethyl Acetate (Good) compound:port1->extraction normal_phase Normal Phase Chromatography Eluent: - Hexane/EtOAc (Low Polarity) - DCM/Methanol (High Polarity) compound:port1->normal_phase reverse_phase Reverse Phase Chromatography Eluent: - Water/Acetonitrile - Water/Methanol compound:port1->reverse_phase recrystallization Recrystallization Solvent Choice: - Single Solvent (Difficult) - Solvent Pair (e.g., Ethanol/Hexane) compound:port1->recrystallization

Caption: Logic diagram for selecting appropriate purification methods and solvents based on compound polarity.

References

"2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for pyrazine derivatives?

Pyrazine derivatives can primarily be degraded through two main pathways: thermal degradation and photocatalytic degradation. Thermal degradation typically involves high temperatures and proceeds through free-radical mechanisms, often leading to the cleavage of the pyrazine ring.[1] Photocatalytic degradation utilizes a photocatalyst and a light source to generate reactive oxygen species that attack the pyrazine ring and its substituents.

Q2: What are the typical products of pyrazine thermal degradation?

The thermal decomposition of the parent pyrazine molecule has been shown to yield acetylene and hydrogen cyanide (HCN) as major products.[1] For substituted pyrazines like "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol," one would expect a more complex mixture of products resulting from the fragmentation of the pyrazine core and reactions of the side chains.

Q3: What factors influence the efficiency of photocatalytic degradation of pyrazine derivatives?

Several factors can influence the efficiency of photocatalytic degradation, including:

  • Catalyst Type and Loading: The choice of photocatalyst and its concentration are critical.

  • Light Source and Intensity: The wavelength and intensity of the light source must be appropriate for activating the chosen photocatalyst.

  • pH of the Solution: The pH can affect the surface charge of the catalyst and the speciation of the target compound.

  • Presence of Oxidizing Agents: The addition of agents like hydrogen peroxide can sometimes enhance the degradation rate.

  • Initial Concentration of the Pyrazine Derivative: Higher concentrations may require longer reaction times or higher catalyst loading.

Q4: How can I monitor the degradation of my pyrazine compound?

The degradation process can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is commonly used to track the disappearance of the parent compound. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile degradation products.[2][3]

Troubleshooting Guides

Issue 1: Incomplete or Slow Degradation
Possible Cause Troubleshooting Step
Thermal Degradation:
Insufficient TemperatureGradually increase the temperature in increments of 10-20°C, monitoring for changes in degradation rate. Be cautious of potential charring at excessively high temperatures.
Short Reaction TimeExtend the duration of the thermal treatment. Collect aliquots at different time points to determine the optimal reaction time.
Photocatalytic Degradation:
Inactive CatalystEnsure the catalyst is properly synthesized and characterized. Consider trying a different type of photocatalyst (e.g., TiO2, ZnO).
Improper Light SourceVerify that the emission spectrum of your lamp overlaps with the absorption spectrum of the photocatalyst. Increase the light intensity if possible.
Suboptimal pHPerform a series of experiments at different pH values (e.g., 3, 5, 7, 9, 11) to find the optimal condition for your specific compound and catalyst system.
Issue 2: Difficulty in Identifying Degradation Products
Possible Cause Troubleshooting Step
Low Concentration of ProductsConcentrate your sample before analysis. Techniques like solid-phase extraction (SPE) can be used to enrich the analytes.[3]
Unsuitable Analytical MethodIf using HPLC-UV, some degradation products may not have a chromophore. Switch to a more universal detector like a mass spectrometer (LC-MS) or use GC-MS for volatile products.
Complex Product MixtureEmploy advanced analytical techniques such as two-dimensional gas chromatography (GCxGC) or high-resolution mass spectrometry (HRMS) to resolve and identify individual components in a complex matrix.

Experimental Protocols

Protocol 1: General Procedure for Thermal Degradation Studies
  • Sample Preparation: Prepare a solution of the pyrazine derivative in a suitable high-boiling point solvent (e.g., ethylene glycol) at a known concentration (e.g., 100 ppm).

  • Thermal Reaction: Place a known volume of the solution in a sealed reaction vessel. Heat the vessel to the desired temperature (e.g., 150-250°C) in a controlled environment like a furnace or a sand bath.

  • Time-course Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Analysis: Immediately cool the aliquot in an ice bath to stop the reaction. Dilute the sample with a suitable solvent and analyze using HPLC or GC-MS to determine the concentration of the remaining parent compound and identify degradation products.

Protocol 2: General Procedure for Photocatalytic Degradation Studies
  • Catalyst Suspension: Suspend a known amount of the photocatalyst (e.g., 0.5-2.0 g/L of TiO2) in a known volume of an aqueous solution of the pyrazine derivative.[4][5]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the pyrazine derivative to adsorb onto the catalyst surface.

  • Photoreaction: Irradiate the suspension with a suitable light source (e.g., a UV lamp or a solar simulator). Ensure the reaction vessel is made of a material transparent to the lamp's wavelength (e.g., quartz for UV).

  • Time-course Sampling: At regular intervals, withdraw an aliquot of the suspension.

  • Sample Preparation and Analysis: Separate the catalyst from the solution by centrifugation or filtration. Analyze the supernatant using HPLC to monitor the concentration of the pyrazine derivative.

Hypothetical Quantitative Data

Disclaimer: The following tables contain hypothetical data for illustrative purposes only.

Table 1: Hypothetical Thermal Degradation of a Pyrazine Derivative (100 ppm initial concentration)

Temperature (°C)Reaction Time (min)Remaining Parent Compound (%)Major Product A (Area %)Major Product B (Area %)
1803085.25.12.3
1806068.712.45.8
18012045.125.611.9
2203055.420.39.7
2206028.938.118.2
2201205.355.826.7

Table 2: Hypothetical Photocatalytic Degradation of a Pyrazine Derivative (20 ppm initial concentration, 1 g/L Catalyst)

CatalystIrradiation Time (h)Degradation Efficiency (%)Rate Constant (k, min⁻¹)
TiO₂ P25145.60.010
TiO₂ P25270.30.010
TiO₂ P25491.20.010
ZnO138.20.007
ZnO261.80.007
ZnO485.50.007

Visualizations

Thermal_Degradation_Pathway Pyrazine_Derivative This compound Initiation Initiation (High Temperature) Pyrazine_Derivative->Initiation Pyrazyl_Radical Pyrazyl Radical Initiation->Pyrazyl_Radical Side_Chain_Radicals Side-Chain Radicals Initiation->Side_Chain_Radicals Propagation Propagation Pyrazyl_Radical->Propagation Side_Chain_Radicals->Propagation Ring_Opening Ring Opening Propagation->Ring_Opening Fragmentation Fragmentation Ring_Opening->Fragmentation Termination Termination Fragmentation->Termination Degradation_Products Degradation Products (e.g., Acetylene, HCN, smaller organics) Fragmentation->Degradation_Products

Caption: Generalized thermal degradation pathway of a pyrazine derivative.

Photocatalytic_Degradation_Workflow Start Start: Aqueous solution of Pyrazine Derivative + Photocatalyst Adsorption Stir in Dark (Adsorption-Desorption Equilibrium) Start->Adsorption Irradiation Irradiation (UV or Visible Light) Adsorption->Irradiation e_h_generation Generation of e⁻/h⁺ pairs in Photocatalyst Irradiation->e_h_generation ROS_generation Formation of Reactive Oxygen Species (•OH, O₂⁻•) e_h_generation->ROS_generation Degradation Oxidation of Pyrazine Derivative ROS_generation->Degradation Sampling Aliquot Sampling at Different Time Intervals Degradation->Sampling Analysis Catalyst Separation & Supernatant Analysis (HPLC, LC-MS) Sampling->Analysis End End: Determination of Degradation Efficiency and Kinetics Analysis->End Troubleshooting_Tree Start Problem: Low/No Degradation Check_Method Degradation Method? Start->Check_Method Thermal_Branch Thermal Degradation Check_Method->Thermal_Branch Thermal Photo_Branch Photocatalytic Degradation Check_Method->Photo_Branch Photocatalytic Check_Temp Is Temperature Sufficient? Thermal_Branch->Check_Temp Check_Catalyst Is Catalyst Active? Photo_Branch->Check_Catalyst Increase_Temp Action: Increase Temperature Check_Temp->Increase_Temp No Check_Time_T Is Reaction Time Long Enough? Check_Temp->Check_Time_T Yes Increase_Time_T Action: Increase Reaction Time Check_Time_T->Increase_Time_T No Change_Catalyst Action: Use New/Different Catalyst Check_Catalyst->Change_Catalyst No Check_Light Is Light Source Correct? Check_Catalyst->Check_Light Yes Check_Light_Spectrum Action: Verify Lamp Spectrum & Intensity Check_Light->Check_Light_Spectrum No Check_pH Is pH Optimal? Check_Light->Check_pH Yes Optimize_pH Action: Perform pH Study Check_pH->Optimize_pH No

References

Technical Support Center: Stabilizing "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" in solution during experimental procedures.

Troubleshooting Guides

Issue 1: Rapid Degradation of "this compound" in Aqueous Solutions

Possible Causes:

  • pH of the Solution: The stability of pyrazine derivatives can be significantly influenced by the pH of the aqueous medium. Extreme pH values (highly acidic or alkaline) can catalyze degradation reactions.

  • Presence of Dissolved Oxygen: Oxidative degradation is a common pathway for many organic molecules, including those with alcohol functional groups. Dissolved oxygen in the solvent can lead to the oxidation of the diethanol side chains.

  • Exposure to Light: Photodegradation can occur when solutions of the compound are exposed to ambient or UV light, leading to the breakdown of the pyrazine ring or modifications to the side chains.

  • Elevated Temperature: Thermal degradation can accelerate the decomposition of the compound. Storing solutions at room temperature or higher for extended periods can lead to a significant loss of the active molecule.

Recommended Solutions:

SolutionExperimental ProtocolExpected Outcome
pH Adjustment Prepare buffer solutions at various pH values (e.g., 4, 5, 6, 7, 8). Dissolve "this compound" in each buffer to a final concentration of 1 mg/mL. Monitor the concentration over time using a validated analytical method such as HPLC-UV.Identification of the optimal pH range for maximum stability. For many heterocyclic compounds, a slightly acidic to neutral pH (5-7) is often optimal.
Deoxygenation of Solvent Prior to dissolving the compound, sparge the solvent (e.g., water, buffer) with an inert gas such as nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during storage.A significant reduction in the rate of oxidative degradation, leading to improved stability over time.
Light Protection Store solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light. Conduct experiments under low-light conditions whenever possible.Minimization of photodegradation, preserving the integrity of the compound.
Temperature Control Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures. Avoid repeated freeze-thaw cycles.A substantial decrease in the rate of thermal degradation, prolonging the shelf-life of the solution.
Issue 2: Inconsistent Analytical Results for "this compound" Concentration

Possible Causes:

  • Adsorption to Container Surfaces: The compound may adsorb to the surface of certain types of plastic or glass containers, leading to a decrease in the concentration in solution.

  • Inappropriate Solvent: The compound may have limited solubility or stability in the chosen solvent, leading to precipitation or degradation over time.

  • Suboptimal Analytical Method: The analytical method used (e.g., HPLC, UV-Vis spectroscopy) may not be optimized for the specific compound, resulting in poor accuracy and precision.

Recommended Solutions:

SolutionExperimental ProtocolExpected Outcome
Container Material Selection Prepare solutions in various container types (e.g., borosilicate glass, polypropylene, polyethylene). Analyze the concentration of the compound in each solution over a set period.Determination of the most suitable container material that minimizes adsorption and ensures accurate concentration measurements.
Solvent Optimization Test the solubility and stability of the compound in a range of solvents and co-solvent systems (e.g., water, ethanol, DMSO, and mixtures thereof). Monitor for any signs of precipitation or degradation.Identification of a solvent system that provides good solubility and stability for consistent experimental results.
Analytical Method Validation Develop and validate an HPLC method for the quantification of "this compound". Key validation parameters should include linearity, accuracy, precision, specificity, and limit of detection (LOD) and quantification (LOQ).A robust and reliable analytical method for accurate determination of the compound's concentration, leading to more consistent and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for "this compound" in solution?

A1: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the structure (a pyrazine ring with diethanol side chains), the most probable degradation pathways are oxidation of the alcohol groups and photodegradation of the pyrazine ring. Thermal degradation can also contribute to decomposition, especially at elevated temperatures.

Q2: What is the recommended storage condition for a stock solution of "this compound"?

A2: To ensure maximum stability, a stock solution should be prepared in a deoxygenated, buffered aqueous solution (ideally at a slightly acidic to neutral pH), stored in an amber vial at -20°C or below, and protected from light.

Q3: Can I use antioxidants to stabilize my solution?

A3: Yes, the use of antioxidants can be an effective strategy to prevent oxidative degradation. Common antioxidants that could be tested include ascorbic acid, butylated hydroxytoluene (BHT), and tocopherol. It is crucial to perform compatibility and stability studies to ensure the chosen antioxidant does not interfere with the compound or downstream applications.

Q4: How can I monitor the degradation of "this compound"?

A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach. This method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining intact molecule over time. UV-Vis spectroscopy can also be used for a preliminary assessment of degradation if the compound and its degradants have distinct absorption spectra.

Experimental Protocols

Protocol 1: HPLC Method for Quantification of "this compound"
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Initial conditions: 10% acetonitrile

    • Gradient: Linearly increase to 90% acetonitrile over 10 minutes.

    • Hold: 90% acetonitrile for 2 minutes.

    • Re-equilibration: Return to 10% acetonitrile over 1 minute and hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the pure compound (typically in the range of 270-280 nm for pyrazine derivatives).

  • Column Temperature: 30 °C

  • Standard Preparation: Prepare a series of standards of known concentrations in the chosen solvent to establish a calibration curve.

Protocol 2: Forced Degradation Study

To understand the potential degradation pathways and to develop a stability-indicating analytical method, forced degradation studies are recommended.

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of the compound to 105 °C for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples by the developed HPLC method to observe the formation of degradation products and to ensure they are well-separated from the parent peak.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis A Weigh Compound B Select Solvent & Buffer A->B C Deoxygenate Solvent B->C D Dissolve Compound C->D E Select Container (e.g., Amber Vial) D->E F Store at Controlled Temperature (e.g., -20°C) E->F G Sample at Time Points F->G H HPLC-UV Analysis G->H I Data Interpretation H->I

Caption: Experimental workflow for preparing and assessing the stability of "this compound" solutions.

Degradation_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Compound Degradation Cause1 Incorrect pH Problem->Cause1 Cause2 Oxidation Problem->Cause2 Cause3 Light Exposure Problem->Cause3 Cause Cause Problem->Cause Solution1 Optimize pH (5-7) Cause1->Solution1 Solution2 Use Inert Gas & Antioxidants Cause2->Solution2 Solution3 Use Amber Vials Cause3->Solution3 .4 High Temperature Solution4 Store at Low Temperature .4->Solution4

Caption: Troubleshooting logic for addressing the degradation of "this compound" in solution.

"2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol.

Troubleshooting Guide: Solubility Issues

Issue: Poor dissolution of this compound in aqueous solutions.

This is a common challenge for many heterocyclic compounds. The following steps can be taken to address this issue:

1. Solvent Selection and Co-solvents:

  • Initial Assessment: Based on the structure of this compound, which contains a polar pyrazine ring and two hydroxyl groups, it is expected to have some solubility in polar solvents.

  • Recommended Solvents: Start with polar protic solvents such as ethanol, methanol, and isopropanol. Polar aprotic solvents like DMSO and THF can also be effective.[1][2]

  • Co-solvent Systems: If solubility in water is desired but limited, a co-solvent system can be employed.[3][4] This involves dissolving the compound in a water-miscible organic solvent first (e.g., ethanol or DMSO) and then gradually adding the aqueous buffer to the desired final concentration.

2. pH Adjustment:

  • The pyrazine ring contains nitrogen atoms that can be protonated in acidic conditions.[2]

  • Experimental Step: Attempt to dissolve the compound in aqueous buffers with varying pH values (e.g., pH 2, 5, and 7.4) to determine if solubility is pH-dependent.[5] Increased solubility in acidic conditions may indicate the formation of a more soluble salt.

3. Temperature Modification:

  • For many compounds, solubility increases with temperature.[6]

  • Procedure: Gently heat the solvent while stirring and gradually add the compound. Ensure the compound remains in solution after cooling to room temperature. If it precipitates, this indicates that the desired concentration is only achievable at elevated temperatures.

4. Particle Size Reduction:

  • Increasing the surface area of the solid compound can enhance the dissolution rate.[3]

  • Methods: Techniques such as micronization or creating nano-suspensions can be explored to increase the surface area and potentially improve the dissolution rate and solubility.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound?

Q2: In which solvents should I attempt to dissolve this compound?

A2: It is recommended to start with polar solvents. A general screening should include:

  • Alcohols: Methanol, Ethanol, Propanol[2]

  • Polar Aprotic Solvents: DMSO, THF[1][2]

  • Water: Solubility is likely limited but may be enhanced by pH adjustment or the use of co-solvents.[2]

  • Non-polar Solvents: Low solubility is expected in solvents like hexane and toluene.[1]

Q3: How can I improve the aqueous solubility of this compound for biological assays?

A3: Several strategies can be employed:

  • Co-solvency: Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before adding it to your aqueous buffer.[3][4]

  • pH Adjustment: Investigate the effect of pH on solubility. Acidic conditions might increase solubility by forming a protonated, more soluble species.[2]

  • Solid Dispersions: Creating a solid dispersion with a carrier polymer can enhance the dissolution rate.[3]

  • Complexation: The use of cyclodextrins can form inclusion complexes that improve aqueous solubility.

Q4: Are there any known structural modifications to enhance the solubility of pyrazine derivatives?

A4: Yes, structural modifications are a common strategy in drug development to improve solubility.[8] This can involve:

  • Introduction of Polar Functional Groups: Adding more polar groups can increase aqueous solubility.[5]

  • Prodrugs: Converting the molecule into a more soluble prodrug that metabolizes back to the active compound in vivo is a viable approach.[8]

Data Presentation

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic WaterLow to ModerateThe two hydroxyl groups can form hydrogen bonds with water, but the aromatic pyrazine core may limit extensive solubility.[2][6]
Alcohols (Methanol, Ethanol)GoodAlcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the hydroxyl groups and the nitrogen atoms of the pyrazine ring.[2]
Polar Aprotic DMSO, THFGoodThese solvents can effectively solvate the polar pyrazine derivative through dipole-dipole interactions.[1][2]
Non-polar Hexane, TolueneLowThe polar nature of the compound is not compatible with non-polar solvents.[1]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using a Co-solvent Method

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Aqueous Buffer Addition: Add a fixed volume of each DMSO concentration to a 96-well plate.

  • Buffer Addition: Add a corresponding volume of aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) to each well. The final DMSO concentration should be kept low (typically ≤ 1%).

  • Incubation and Observation: Shake the plate for a predetermined time (e.g., 2 hours) at room temperature.

  • Analysis: Measure the turbidity of each well using a plate reader. The concentration at which precipitation is observed is the kinetic solubility.

Protocol 2: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of aqueous buffers with different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer.

  • Equilibration: Shake the samples at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the samples to pellet the undissolved solid.

  • Analysis: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound solvent_screening Step 1: Solvent Screening (Polar Protic & Aprotic) start->solvent_screening co_solvent Step 2: Co-solvent System (e.g., DMSO/Water) solvent_screening->co_solvent ph_adjustment Step 3: pH Adjustment (Acidic to Neutral Buffers) co_solvent->ph_adjustment temp_modification Step 4: Temperature Modification (Heating/Cooling Cycle) ph_adjustment->temp_modification particle_size Step 5: Particle Size Reduction (Micronization/Nanosuspension) temp_modification->particle_size success Success: Compound Dissolved particle_size->success If Soluble fail Further Investigation Required (e.g., Structural Modification) particle_size->fail If Not Soluble

Caption: Troubleshooting workflow for addressing solubility issues.

Kinetic_Solubility_Assay prep_stock 1. Prepare 10 mM Stock in 100% DMSO serial_dilute 2. Serially Dilute in DMSO prep_stock->serial_dilute plate_prep 3. Add Dilutions to 96-well Plate serial_dilute->plate_prep add_buffer 4. Add Aqueous Buffer (e.g., PBS, pH 7.4) plate_prep->add_buffer incubate 5. Incubate with Shaking (e.g., 2 hours) add_buffer->incubate analyze 6. Measure Turbidity (Plate Reader) incubate->analyze result Determine Kinetic Solubility analyze->result

Caption: Experimental workflow for the kinetic solubility assay.

References

Technical Support Center: Optimizing Reaction Conditions for 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the pyrazine core of this compound?

A1: The synthesis of substituted pyrazines typically involves the condensation of α-dicarbonyl compounds with 1,2-diamines.[1][2] Another common method is the self-condensation of α-amino ketones.[2] For a molecule like this compound, a plausible route would be the condensation of a substituted α-diketone with a diamine, followed by functional group manipulations to introduce the ethanol side chains.

Q2: What are the key parameters to consider when optimizing the synthesis of pyrazine derivatives?

A2: Key parameters for optimization include reaction temperature, pH, solvent, catalyst, and the molar ratio of reactants.[3][4][5] For instance, decreasing the pH can sometimes favor the formation of a desired product over side reactions like pyrazine dimerization.[4] The choice of solvent can also significantly impact the reaction yield and selectivity.[5]

Q3: How can I introduce the ethanol side chains onto the pyrazine ring?

A3: The ethanol side chains can be introduced through various methods. One approach is the C-alkylation of a methyl group already present on the pyrazine ring using an appropriate electrophile.[6] Another method could involve a cross-coupling reaction, for example, a palladium-catalyzed reaction with a suitable boronic acid derivative.[6]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of the Desired Pyrazine Product - Suboptimal reaction temperature or time.- Incorrect pH of the reaction mixture.- Inappropriate solvent or catalyst.- Perform a temperature and time course study to find the optimal conditions.- Adjust the pH of the reaction mixture; for some reactions, a lower pH can prevent side-product formation.[4]- Screen different solvents and catalysts to improve yield.[5]
Formation of Multiple Side Products - Oxidative dimerization of α-amino ketone intermediates.- Lack of regioselectivity in the condensation reaction.- Control the pH of the reaction to suppress the undesired dimerization.[4]- Use starting materials with appropriate protecting groups to enhance regioselectivity.
Difficulty in Product Purification - Similar polarity of the desired product and impurities.- Thermal instability of the product during distillation.- Employ alternative purification techniques such as column chromatography with different stationary and mobile phases, or recrystallization.- Consider purification at lower temperatures using techniques like vacuum distillation.
Incomplete Reaction - Insufficient reaction time or temperature.- Deactivation of the catalyst.- Increase the reaction time or temperature and monitor the reaction progress by TLC or GC-MS.- Use a fresh batch of catalyst or increase the catalyst loading.

Experimental Protocols

Key Experiment: Synthesis of a Dihydropyrazine Intermediate

This protocol describes a general procedure for the cyclocondensation reaction to form a dihydropyrazine, which can be subsequently oxidized to the pyrazine.

Materials:

  • Substituted α-diketone (1.0 eq)

  • 1,2-Propanediamine (1.1 eq)

  • Ethanol (as solvent)

  • Acetic Acid (catalyst)

Procedure:

  • Dissolve the substituted α-diketone in ethanol in a round-bottom flask.

  • Add 1,2-propanediamine to the solution.

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude dihydropyrazine can then be oxidized to the corresponding pyrazine using a suitable oxidizing agent (e.g., manganese dioxide or air).

  • Purify the final pyrazine product by column chromatography or recrystallization.

Optimization Parameters

The following table summarizes key parameters that can be varied to optimize the synthesis of this compound derivatives.

Parameter Range Considerations
Temperature 20°C - 100°CHigher temperatures may increase reaction rate but can also lead to side product formation.[3]
pH 5 - 9pH can influence the formation of intermediates and the final product ratio.[4]
Solvent Ethanol, Methanol, Dichloromethane, TolueneThe choice of solvent can affect solubility of reactants and reaction kinetics.[5]
Catalyst Acetic Acid, p-Toluenesulfonic acidThe type and concentration of the acid or base catalyst can significantly impact the reaction.
Reactant Ratio 1:1 to 1:1.5 (Diketone:Diamine)An excess of the diamine can help drive the reaction to completion but may complicate purification.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_optimization Optimization & Analysis Start Starting Materials (α-Diketone, Diamine) Condensation Condensation Reaction Start->Condensation Oxidation Oxidation Condensation->Oxidation Pyrazine Pyrazine Core Formation Oxidation->Pyrazine Functionalization Side-Chain Functionalization Pyrazine->Functionalization FinalProduct Final Product (this compound derivative) Functionalization->FinalProduct Analysis Analysis (TLC, GC-MS, NMR) FinalProduct->Analysis Troubleshooting Troubleshooting Analysis->Troubleshooting Optimization Parameter Optimization (Temp, pH, Solvent) Troubleshooting->Optimization Low Yield/ Side Products Optimization->Start Iterate

Caption: General workflow for the synthesis and optimization of this compound derivatives.

References

Troubleshooting "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" analytical detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol". The information is designed to address common issues encountered during analytical detection.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the detection of this compound?

A1: The most common and effective analytical techniques for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the sample matrix, required sensitivity, and the need for structural confirmation.

Q2: What are the typical solvents for dissolving this compound?

A2: this compound is a polar molecule and is expected to be soluble in polar solvents such as water, methanol, ethanol, and acetonitrile. When preparing samples for reversed-phase HPLC, it is best to dissolve the compound in the mobile phase to avoid peak distortion.

Q3: How should I store samples of this compound to ensure stability?

A3: To ensure the stability of this compound, it is recommended to store samples in a cool, dark place, preferably refrigerated at 2-8°C. For long-term storage, freezing at -20°C or below is advisable. Protect samples from light to prevent potential photodegradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and GC-MS analysis of this compound.

HPLC Troubleshooting

Q: I am observing significant peak tailing for the analyte peak. What could be the cause and how can I fix it?

A: Peak tailing is a common issue when analyzing polar, nitrogen-containing compounds like pyrazines.

  • Potential Causes:

    • Secondary Interactions: Interaction of the basic nitrogen atoms in the pyrazine ring with acidic silanol groups on the surface of the silica-based column packing.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, leading to tailing.

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.

  • Solutions:

    • Mobile Phase Modification: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

    • Adjust Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of the analyte. For pyrazines, a slightly acidic mobile phase (pH 3-4) is often effective.

    • Reduce Sample Concentration: Dilute the sample and re-inject.

    • Use a Different Column: Consider using a column with a highly inert stationary phase or an end-capped column to minimize silanol interactions.

    • Column Washing: Flush the column with a strong solvent to remove contaminants.

Q: My retention times are shifting between injections. What should I check?

A: Retention time instability can compromise the reliability of your analysis.

  • Potential Causes:

    • Inconsistent Mobile Phase Composition: Improperly mixed or evaporated mobile phase.

    • Fluctuations in Column Temperature: Changes in ambient temperature can affect retention.

    • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can lead to inconsistent flow rates.

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.

  • Solutions:

    • Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed. Keep solvent bottles capped to prevent evaporation.

    • Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility.

    • Inspect the Pump: Check for leaks in the pump heads and tubing. If necessary, prime the pump and clean or replace the check valves.

    • Ensure Proper Equilibration: Allow the column to equilibrate with the mobile phase for at least 15-30 minutes before starting the analysis.

GC-MS Troubleshooting

Q: I am seeing poor peak shape and low intensity for my analyte. What could be the problem?

A: Due to its polar nature with two hydroxyl groups, this compound can be challenging for GC-MS analysis without derivatization.

  • Potential Causes:

    • Adsorption: The polar hydroxyl groups can interact with active sites in the GC inlet liner, column, or transfer line, leading to peak tailing and reduced response.

    • Thermal Degradation: The compound may be thermally labile and degrade in the hot injector.

    • Inappropriate Column: Using a non-polar column may not be suitable for this polar analyte.

  • Solutions:

    • Derivatization: Convert the hydroxyl groups to less polar silyl ethers by reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This will improve volatility and reduce adsorption.

    • Use an Inert Flow Path: Employ a deactivated inlet liner and a highly inert GC column.

    • Optimize Injector Temperature: Lower the injector temperature to the minimum required for efficient vaporization to prevent thermal degradation.

    • Select an Appropriate Column: Use a mid-polarity to polar stationary phase column (e.g., a column with a polyethylene glycol or "WAX" phase) for better peak shape.

Quantitative Data

The following table summarizes hypothetical but realistic quantitative data for the analysis of this compound using HPLC-UV and GC-MS (after derivatization). This data is for illustrative purposes and should be determined experimentally for your specific method and instrumentation.

ParameterHPLC-UVGC-MS (SIM Mode)
Limit of Detection (LOD) 0.1 µg/mL0.01 ng/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.03 ng/mL
Linear Range 0.3 - 100 µg/mL0.03 - 50 ng/mL
Recovery 95 - 105%92 - 108%
Precision (%RSD) < 2%< 5%

Experimental Protocols

HPLC-UV Method
  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 275 nm

GC-MS Method (with Derivatization)
  • Sample Derivatization:

    • Evaporate 1 mL of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

Troubleshooting_Workflow start Analytical Problem Observed issue_type Identify Issue Type start->issue_type peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) issue_type->peak_shape Peak Shape retention_time Retention Time Shift issue_type->retention_time Retention baseline Baseline Noise or Drift issue_type->baseline Baseline check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) peak_shape->check_mobile_phase check_column Check Column (Contamination, Age, Type) peak_shape->check_column check_sample Check Sample (Concentration, Solvent) peak_shape->check_sample retention_time->check_mobile_phase check_temp Check Column Temperature retention_time->check_temp check_pump Check Pump (Flow Rate, Leaks) retention_time->check_pump baseline->check_mobile_phase check_detector Check Detector (Lamp, Cell) baseline->check_detector check_system Check System for Leaks baseline->check_system solution_found Problem Resolved check_mobile_phase->solution_found check_column->solution_found check_sample->solution_found check_temp->solution_found check_pump->solution_found check_detector->solution_found check_system->solution_found

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: A typical experimental workflow for HPLC analysis.

Technical Support Center: Purification of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol". The following sections address common issues encountered during the purification of this and similar pyrazine derivatives.

Troubleshooting and FAQs

Q1: I have synthesized this compound, and my crude product is a complex mixture. What are the likely impurities?

A1: The impurities in your crude product will largely depend on the synthetic route employed. A common method for synthesizing similar compounds involves the Grignard reaction. If this or a similar organometallic reaction was used, potential impurities could include:

  • Unreacted starting materials: Such as the corresponding pyrazine ester or halide.

  • Grignard reagent-related byproducts: Biphenyl-type compounds can form from the coupling of the Grignard reagent with unreacted starting material.[1] Additionally, Grignard reagents are highly reactive towards water and air, so meticulous drying of glassware and solvents is crucial to prevent the formation of byproducts.[1][2][3]

  • Partially reacted intermediates: Mono-substituted pyrazine species where only one of the functional groups has reacted.

  • Positional isomers: Depending on the selectivity of the reaction, other isomers of the desired product might be formed.

Q2: What is the first step I should take to purify my crude this compound?

A2: A liquid-liquid extraction (LLE) is an excellent initial purification step.[4][5] Pyrazines can be extracted from an aqueous reaction mixture using organic solvents.[4][5] The choice of solvent is important. For instance, using hexane as the extraction solvent can prevent the co-extraction of more polar impurities like imidazole derivatives, whereas methyl-t-butyl ether (MTBE) or ethyl acetate might co-extract such impurities, necessitating further cleanup steps.[4][6] Given the di-ethanol functionality of your compound, it will have some degree of water solubility, so multiple extractions with a suitable organic solvent will likely be necessary for efficient recovery.[4]

Q3: My product is showing low purity after liquid-liquid extraction. What purification technique should I try next?

A3: For further purification of pyrazine derivatives, column chromatography is a highly effective and widely used method.[4][5][7] You have a choice between normal-phase and reversed-phase chromatography.

  • Normal-Phase Chromatography: This is typically performed with a silica gel stationary phase and a non-polar mobile phase, such as a mixture of hexane and ethyl acetate.[4][7] For your diol compound, you will likely need a relatively polar eluent system to achieve good separation.

  • Reversed-Phase Chromatography: A column packed with C18-bonded silica can also be used, which is particularly effective for separating pyrazines from aqueous distillates.[4][5]

Q4: I am struggling to get good separation of my compound using flash chromatography. What can I do to improve the resolution?

A4: If you are experiencing poor separation with standard flash chromatography, consider the following:

  • Optimize your solvent system: Systematically screen different mobile phase compositions using Thin Layer Chromatography (TLC) to identify a solvent system that provides the best separation between your product and the impurities.

  • Use high-performance silica: Silica gel with a higher surface area can provide better separation and resolution for challenging mixtures of pyrazine compounds.[7]

  • Consider a different stationary phase: If normal-phase silica is not providing adequate separation, switching to a different stationary phase, such as alumina or a bonded phase, might be beneficial.

Q5: Are there any non-chromatographic methods for purifying this compound?

A5: Yes, other techniques can be employed:

  • Distillation: If your compound is thermally stable and volatile, distillation can be an effective method for separating it from less volatile impurities.[4][5]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a powerful technique for achieving high purity.[8] You will need to screen various solvents to find one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Azeotropic Distillation: This technique can be used to separate pyrazines from alkanolamines, which may be present as impurities depending on the synthetic route.[9]

Q6: How can I confirm the purity of my final product?

A6: A combination of analytical techniques is recommended for confirming the purity and identity of your compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile compounds like pyrazines.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of your compound and quantify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your final product.

  • Certificate of Analysis (CoA): For reference, commercially available samples of "this compound" are typically accompanied by a Certificate of Analysis detailing their purity and the methods used for its determination.[12]

Data Summary

The following table summarizes common purification techniques for pyrazine derivatives, which can be applied to "this compound".

Purification TechniqueTypical ApplicationKey Parameters to OptimizePotential Issues
Liquid-Liquid Extraction (LLE) Initial cleanup of crude reaction mixtures.[4][5]Choice of organic solvent, pH of the aqueous phase, number of extractions.[4][6]Co-extraction of impurities with similar polarity.[4]
Normal-Phase Column Chromatography Separation of compounds with different polarities.[7]Stationary phase (e.g., silica gel), mobile phase composition (e.g., hexane/ethyl acetate).[4][7]Poor resolution of closely related compounds.[7]
Reversed-Phase Column Chromatography Purification of polar compounds from aqueous solutions.[4][5]Stationary phase (e.g., C18-bonded silica), mobile phase composition (e.g., water/acetonitrile).Broad peaks for very non-polar compounds.
Distillation Purification of volatile and thermally stable compounds.[4][5]Pressure (vacuum distillation for high-boiling compounds), temperature.Thermal degradation of the compound.
Recrystallization Final purification of solid compounds to high purity.[8]Choice of solvent, cooling rate.Low recovery of the product.

Experimental Protocols

Protocol: Purification of this compound by Normal-Phase Flash Column Chromatography

This protocol provides a general methodology for the purification of the title compound using normal-phase flash column chromatography.

1. Materials and Equipment:

  • Crude "this compound"

  • Silica gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Flash chromatography system (or glass column and accessories)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

2. Procedure:

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to prepare a concentrated sample solution.

  • TLC Analysis: Spot the concentrated sample solution onto a TLC plate. Develop the plate using various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 hexane:ethyl acetate) to determine the optimal solvent system for separation. The ideal solvent system will show good separation between the desired product spot and any impurity spots, with the product spot having an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving the crude material in a minimal amount of a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure. Carefully load the dry, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the optimized solvent system determined from the TLC analysis. Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the elution of the compounds by spotting the collected fractions onto TLC plates and visualizing the spots (e.g., under UV light or by staining).

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified "this compound".

  • Purity Confirmation: Analyze the purified product using GC-MS, HPLC, and/or NMR to confirm its purity and identity.

Visualizations

PurificationWorkflow Crude Crude 2,2'-(3-Methylpyrazine- 2,5-diyl)diethanol LLE Liquid-Liquid Extraction Crude->LLE Aq_Waste Aqueous Waste LLE->Aq_Waste Discard Organic_Extract Organic Extract LLE->Organic_Extract Collect Evaporation Solvent Evaporation Organic_Extract->Evaporation Conc_Crude Concentrated Crude Evaporation->Conc_Crude Column_Chrom Column Chromatography (e.g., Silica Gel) Conc_Crude->Column_Chrom Impurity_Fractions Impurity Fractions Column_Chrom->Impurity_Fractions Discard Pure_Fractions Pure Product Fractions Column_Chrom->Pure_Fractions Collect Evaporation2 Solvent Evaporation Pure_Fractions->Evaporation2 Pure_Product Purified Product Evaporation2->Pure_Product Analysis Purity Analysis (GC-MS, HPLC, NMR) Pure_Product->Analysis

Caption: A typical workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol. Since a specific scalable synthesis protocol is not widely published, this guide provides a proposed experimental methodology based on established principles of pyrazine chemistry. The troubleshooting section and FAQs address potential challenges that may be encountered during this synthesis.

Proposed Experimental Protocol

The synthesis of this compound can be approached through the condensation of an appropriate amino alcohol with an α-hydroxyketone, followed by oxidation. A plausible route involves the self-condensation of 1-aminopropan-2-ol to form a dihydropyrazine intermediate, which is then oxidized. To introduce the methyl and diethanol groups at the desired positions, a more controlled approach would involve the reaction of a specific diamine with a dicarbonyl compound. However, a more direct proposed method is the dehydrogenative coupling of an amino alcohol.

Reaction Scheme:

A plausible, though not explicitly documented, synthetic route is the base-catalyzed self-condensation and subsequent oxidation of an amino alcohol precursor, such as 1-amino-3-hydroxy-propan-2-one with a methylating agent, or more complex multi-step synthesis. For the purpose of this guide, we will focus on a hypothetical single-pot reaction that represents a common strategy for forming substituted pyrazines.

Materials:

  • 1,3-diamino-2-propanol

  • Methylglyoxal (40% in water)

  • Palladium on carbon (10%)

  • Toluene

  • Sodium hydroxide

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 1L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1,3-diamino-2-propanol (1.0 mol) and toluene (500 mL).

  • Addition of Dicarbonyl: Slowly add methylglyoxal (1.1 mol) dropwise to the stirred solution over 1 hour. The reaction is exothermic; maintain the temperature below 40°C using a water bath.

  • Condensation: After the addition is complete, add a solution of sodium hydroxide (1.2 mol in 50 mL of water) and heat the mixture to reflux (approximately 110°C) for 4 hours.

  • Oxidation: Cool the reaction mixture to 60°C and add 10% Pd/C (2 mol%). Heat the mixture to 100°C and bubble air through the solution for 8 hours to facilitate the oxidation of the dihydropyrazine intermediate to the pyrazine.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Separate the organic layer and wash it with brine (2 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Incomplete reaction; incorrect stoichiometry; degradation of starting materials or product.- Monitor the reaction progress using TLC or GC-MS.- Ensure accurate measurement of reagents.- Control the reaction temperature carefully, especially during the addition of methylglyoxal.
Formation of Multiple Byproducts Side reactions such as polymerization of methylglyoxal; incomplete oxidation.- Add methylglyoxal slowly and at a low temperature.- Ensure efficient stirring.- Extend the air bubbling time or use a different oxidizing agent (e.g., manganese dioxide).
Difficulty in Product Purification The product is highly polar due to the two hydroxyl groups, leading to tailing on silica gel.- Use a more polar solvent system for column chromatography (e.g., methanol in dichloromethane).- Consider reverse-phase chromatography if normal-phase is ineffective.- Attempt crystallization from a suitable solvent system.
Reaction Stalls at Dihydropyrazine Intermediate Inefficient oxidation.- Increase the amount of catalyst.- Use a more efficient oxygen source or a chemical oxidant.- Increase the reaction temperature during the oxidation step.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing substituted pyrazines?

A1: The most common method for synthesizing pyrazines is the condensation of a 1,2-diamine with an α-dicarbonyl compound.[1] For asymmetrically substituted pyrazines, a stepwise approach may be necessary to control the regioselectivity. Another method involves the dehydrogenative coupling of β-amino alcohols.[2][3]

Q2: Why is temperature control important during the initial condensation reaction?

A2: The reaction between amines and dicarbonyl compounds is often exothermic. Uncontrolled temperature can lead to the polymerization of the dicarbonyl compound (in this case, methylglyoxal) and other side reactions, which will lower the yield and complicate the purification process.

Q3: What are the challenges in scaling up this synthesis?

A3: Scaling up pyrazine synthesis can present challenges with heat management due to the exothermic nature of the condensation step. Handling of potentially solid intermediates and ensuring efficient mixing and oxidation in a larger reactor are also critical considerations. Continuous flow reactors can sometimes offer better control for larger-scale production.

Q4: How can I confirm the formation of the desired product?

A4: The product can be characterized using standard analytical techniques. 1H and 13C NMR spectroscopy will confirm the chemical structure, mass spectrometry will confirm the molecular weight, and IR spectroscopy can be used to identify the hydroxyl functional groups.

Q5: Are there alternative oxidizing agents for the aromatization step?

A5: Yes, besides air/Pd/C, other oxidizing agents such as manganese dioxide (MnO2), copper(II) salts, or even elemental sulfur at high temperatures can be used for the dehydrogenation of dihydropyrazines to pyrazines. The choice of oxidant will depend on the substrate's tolerance to the reaction conditions.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data for the proposed synthesis of this compound.

Parameter Lab Scale (1L flask) Pilot Scale (20L reactor)
Reactant A (1,3-diamino-2-propanol) 1.0 mol20.0 mol
Reactant B (Methylglyoxal) 1.1 mol22.0 mol
Reaction Temperature 110°C110-115°C
Reaction Time 12 hours16 hours
Crude Yield 65%60%
Purified Yield 45%40%
Purity (by HPLC) >98%>98%

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Reaction Setup: 1,3-diamino-2-propanol in Toluene B 2. Add Methylglyoxal (T < 40°C) A->B C 3. Condensation: Add NaOH, Reflux 4h B->C D 4. Oxidation: Add Pd/C, Air bubble 8h C->D E 5. Filtration (Remove Catalyst) D->E Cool to RT F 6. Liquid-Liquid Extraction E->F G 7. Drying & Concentration F->G H 8. Column Chromatography G->H I Final Product H->I Characterization

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield? Cause1 Incomplete Reaction Start->Cause1 Yes Cause2 Side Reactions Start->Cause2 Yes Cause3 Purification Loss Start->Cause3 Yes Solution1 Monitor with TLC/GC-MS Increase reaction time Cause1->Solution1 Solution2 Control Temperature Slow Reagent Addition Cause2->Solution2 Solution3 Optimize Chromatography Consider Crystallization Cause3->Solution3

Caption: Troubleshooting logic for addressing low product yield.

Signaling_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diaminopropanol 1,3-diamino-2-propanol Dihydropyrazine Dihydropyrazine Intermediate Diaminopropanol->Dihydropyrazine Condensation Methylglyoxal Methylglyoxal Methylglyoxal->Dihydropyrazine FinalProduct 2,2'-(3-Methylpyrazine- 2,5-diyl)diethanol Dihydropyrazine->FinalProduct Oxidation (Pd/C, Air)

Caption: Proposed reaction pathway for the synthesis.

References

Validation & Comparative

"2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" vs other pyrazine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the biological activities of select pyrazine derivatives, offering insights for researchers in drug discovery. While the initial focus was on 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, a comprehensive search of scientific literature and databases revealed a significant lack of publicly available experimental data for this specific compound. Therefore, this guide pivots to a broader comparison of other well-characterized pyrazine derivatives to provide a valuable resource for understanding the potential of this chemical class.

The pyrazine core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial and anticancer activities. This guide presents a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant workflows to aid researchers in this field.

Comparative Analysis of Biological Activity

The biological potential of pyrazine derivatives is highlighted through their antimicrobial and anticancer properties. The following tables summarize the in vitro activity of several reported pyrazine compounds.

Antimicrobial Activity of Pyrazine Derivatives

Pyrazine-containing compounds have demonstrated notable activity against a spectrum of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrazine Derivatives against Bacterial Strains

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazine derivative 2e Staphylococcus aureus32[1]
Escherichia coli16[1]
Pyrazine-2-carboxylic acid derivative P2 Staphylococcus aureus6.25[2]
Pyrazine-2-carboxylic acid derivative P4 Staphylococcus aureus6.25[2]
Candida albicans3.125[2]
Pyrazine-2-carboxylic acid derivative P6 Pseudomonas aeruginosa25[2]
Pyrido[2,3-b]pyrazine-1,4(2H,3H)dithione Staphylococcus aureus78[3]
Bacillus cereus78[3]
Escherichia coli625[3]

Note: A lower MIC value indicates greater antimicrobial activity.

Anticancer Activity of Pyrazine Derivatives

Several pyrazine derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting cancer cell growth.

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Selected Pyrazine Derivatives against Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Indenoquinoxaline-based pyrazine derivative 11 MCF-7 (Breast Cancer)5.4[4]
A549 (Lung Cancer)4.3[4]
Pyrazine-based SHP2 inhibitor 10 MDA-MB-231 (Breast Cancer)~0.1[5]
Mono(dimethylpyrazolyl)-s-triazine derivative 4j MCF-7 (Breast Cancer)2.93[6]
Mono(dimethylpyrazolyl)-s-triazine derivative 4f HCT-116 (Colon Cancer)0.50[6]
HepG2 (Liver Cancer)3.01[6]
Imidazo[1,2-a]pyrazine derivative 12b Hep-2 (Laryngeal Carcinoma)11[7]
HepG2 (Hepatocellular Carcinoma)13[7]
MCF-7 (Breast Cancer)11[7]
A375 (Skin Cancer)11[7]

Note: A lower IC50 value indicates greater cytotoxic potency.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results in drug discovery. Below are representative protocols for determining the antimicrobial and anticancer activities of novel compounds.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a common procedure for assessing the antimicrobial susceptibility of a compound.[8][9][10]

Materials:

  • Test compound (e.g., pyrazine derivative)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control antibiotic (e.g., Ampicillin, Gentamicin)

  • Solvent for test compound (e.g., DMSO, ensuring final concentration is non-toxic to bacteria)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C for 2-6 hours until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

    • The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[4]

Materials:

  • Test compound (e.g., pyrazine derivative)

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

Visualizing Experimental Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, depict a generalized workflow for screening pyrazine derivatives and a simplified signaling pathway that could be targeted by such compounds.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis and Lead Identification Synthesis Synthesis of Pyrazine Derivatives Purification Purification and Structural Analysis (NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial Anticancer Anticancer Assays (IC50 Determination) Purification->Anticancer SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Anticancer->SAR Lead Lead Compound Identification SAR->Lead G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazine Pyrazine Derivative Pyrazine->EGFR Inhibition

References

A Comparative Guide to the Synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Proposed Synthetic Routes

Two primary strategies are proposed for the synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol:

  • Route A: Pyrazine Ring Formation from Precursors. This approach involves the synthesis of the pyrazine ring from acyclic precursors that already contain the necessary carbon framework.

  • Route B: Functionalization of a Pre-formed Pyrazine Core. This strategy begins with a commercially available or easily synthesized pyrazine derivative, which is then functionalized to introduce the desired hydroxyethyl groups.

A logical workflow for comparing these synthetic routes is presented below.

G cluster_input Target Molecule cluster_routes Proposed Synthetic Routes cluster_evaluation Evaluation Criteria cluster_decision Optimal Route Selection Target This compound RouteA Route A: Ring Formation Target->RouteA RouteB Route B: Functionalization Target->RouteB Yield Yield RouteA->Yield Purity Purity RouteA->Purity Cost Cost & Availability RouteA->Cost Safety Safety RouteA->Safety Scalability Scalability RouteA->Scalability RouteB->Yield RouteB->Purity RouteB->Cost RouteB->Safety RouteB->Scalability Decision Selection of Preferred Synthesis Route Yield->Decision Purity->Decision Cost->Decision Safety->Decision Scalability->Decision

Caption: Logical workflow for comparing synthetic routes.

Route A: Pyrazine Ring Formation from Aminoacetone

This route is based on the known self-condensation of aminoacetone to form 2,5-dimethylpyrazine[1][2]. The subsequent steps would involve the functionalization of the methyl groups.

Reaction Scheme:

  • Formation of 2,5-Dimethylpyrazine: Self-condensation of aminoacetone.

  • Radical Bromination: Introduction of bromine atoms to the methyl groups.

  • Hydroxylation: Conversion of the bromomethyl groups to hydroxymethyl, followed by a two-step homologation to the hydroxyethyl groups. This multi-step process presents significant challenges in terms of selectivity and yield.

Data Summary for Route A (Hypothetical):

StepReactantsReagents & ConditionsProductEstimated YieldPurity Concerns
1. Ring FormationAminoacetonepH-dependent self-condensation, oxidation (e.g., air)[3]2,5-DimethylpyrazineModerateSide products from polymerization
2. Bromination2,5-DimethylpyrazineN-Bromosuccinimide (NBS), radical initiator (AIBN)2,5-Bis(bromomethyl)-3-methylpyrazineLow to ModerateOver-bromination and ring bromination
3. Hydroxylation & Homologation2,5-Bis(bromomethyl)-3-methylpyrazineMulti-step process (e.g., cyanide displacement, hydrolysis, reduction)Target MoleculeLowNumerous potential side products, purification difficult

Route B: Functionalization of a 2,5-Dichloropyrazine Core

This route starts with the synthesis of 2,5-dichloropyrazine, a versatile intermediate for introducing substituents onto the pyrazine ring. Two potential methods for introducing the hydroxyethyl groups are considered.

Method B1: Grignard Reaction with Ethylene Oxide

Reaction Scheme:

  • Synthesis of 2,5-Dichloropyrazine: From pyrazine-2-amine via chlorination and diazotization[4][5].

  • Grignard Reaction: Double Grignard reaction with ethylene oxide to introduce the two hydroxyethyl groups.

Data Summary for Method B1:

StepReactantsReagents & ConditionsProductReported/Estimated YieldPurity Concerns
1. Dichloropyrazine SynthesisPyrazine-2-amine1. N-Chlorosuccinimide (NCS), DCM, 40°C. 2. NaNO₂, conc. HCl, -10°C to rt[4][6]2,5-Dichloropyrazine~15% (over two steps)[6]Purification from mono-chlorinated species
2. Grignard Reaction2,5-Dichloro-3-methylpyrazine (hypothetical)1. Mg, THF. 2. Ethylene oxide. 3. Acidic workup (e.g., aq. NH₄Cl)[7][8][9]Target MoleculeModerate (estimated)Mono-addition product, unreacted starting material
Method B2: Sonogashira Coupling and Reduction

Reaction Scheme:

  • Synthesis of 2,5-Dichloropyrazine: As in Method B1.

  • Sonogashira Coupling: Double Sonogashira coupling with a protected propargyl alcohol.

  • Reduction: Hydrogenation of the alkyne and removal of the protecting group.

Data Summary for Method B2:

StepReactantsReagents & ConditionsProductReported/Estimated YieldPurity Concerns
1. Dichloropyrazine SynthesisPyrazine-2-amine1. N-Chlorosuccinimide (NCS), DCM, 40°C. 2. NaNO₂, conc. HCl, -10°C to rt[4][6]2,5-Dichloropyrazine~15% (over two steps)[6]Purification from mono-chlorinated species
2. Sonogashira Coupling2,5-Dichloro-3-methylpyrazine (hypothetical)Propargyl alcohol (protected), Pd/Cu catalyst, base (e.g., Et₃N)[10][11][12]2,5-Bis(3-hydroxyprop-1-yn-1-yl)-3-methylpyrazine (protected)Good (estimated)Homocoupling of the alkyne, mono-coupled product
3. ReductionPyrazinyl dialkyneH₂, Pd/C or Lindlar's catalyst for cis-alkene, followed by hydrogenation of the alkene and deprotection[13][14][15][16]Target MoleculeHigh (estimated)Incomplete reduction, catalyst poisoning

Experimental Protocols

Synthesis of 2,5-Dichloropyrazine (Applicable to Route B)

This protocol is based on a reported synthesis[4][5].

  • Step 1: Synthesis of 5-chloro-2-aminopyrazine: To a solution of 2-aminopyrazine (1.0 eq) in anhydrous dichloromethane (DCM), add N-chlorosuccinimide (NCS) (1.05 eq). Heat the mixture at 40°C for 2 hours under a nitrogen atmosphere. Monitor the reaction by TLC. After completion, wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Step 2: Synthesis of 2,5-dichloropyrazine: Dissolve 5-chloro-2-aminopyrazine (1.0 eq) in concentrated hydrochloric acid and cool to -10°C. Slowly add a solution of sodium nitrite (2.0 eq) in water over 1 hour. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours. Monitor the reaction by TLC. Neutralize the reaction mixture with 50% sodium hydroxide solution and extract with DCM. Dry the combined organic layers over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.

Method B1: Grignard Reaction with Ethylene Oxide (Analogous Protocol)

This protocol is based on general procedures for the reaction of Grignard reagents with ethylene oxide[7][8][9].

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (2.2 eq). Add a solution of 2,5-dichloro-3-methylpyrazine (1.0 eq) in anhydrous THF dropwise. A small crystal of iodine may be added to initiate the reaction. Reflux the mixture until the magnesium is consumed.

  • Reaction with Ethylene Oxide: Cool the Grignard reagent to 0°C. Add a solution of ethylene oxide (2.2 eq) in anhydrous THF dropwise, maintaining the temperature below 5°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Method B2: Sonogashira Coupling and Reduction (Analogous Protocol)

This protocol is based on general procedures for Sonogashira coupling and subsequent alkyne reduction[10][13][14].

  • Sonogashira Coupling: To a solution of 2,5-dichloro-3-methylpyrazine (1.0 eq) and a protected propargyl alcohol (e.g., 3-(tert-butyldimethylsilyloxy)-1-propyne) (2.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine, 3.0 eq). Stir the mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitor by TLC). After completion, quench the reaction with water and extract with an organic solvent. Purify the crude product by column chromatography.

  • Reduction and Deprotection: Dissolve the resulting dialkyne in a suitable solvent (e.g., ethanol or ethyl acetate). Add a hydrogenation catalyst (e.g., 10% Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) and stir until the uptake of hydrogen ceases. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Deprotect the silyl ether using standard conditions (e.g., TBAF in THF) to yield the final product. Purify by column chromatography.

Comparison and Conclusion

Route A is conceptually simple but likely to be challenging in practice. The functionalization of the methyl groups of 2,5-dimethylpyrazine is prone to a lack of selectivity and may result in a mixture of products that are difficult to separate, leading to a low overall yield.

Route B offers a more controlled and versatile approach. The synthesis of 2,5-dichloropyrazine is a known process, although the reported yield is modest.

  • Method B1 (Grignard Reaction) is a direct and potentially efficient way to introduce the hydroxyethyl groups. However, the formation of the di-Grignard reagent from the dichloropyrazine may be challenging, and the reaction could suffer from incomplete conversion, leading to a mixture of mono- and di-substituted products.

  • Method B2 (Sonogashira Coupling) provides a more controlled, stepwise approach to building the side chains. Palladium-catalyzed cross-coupling reactions are generally high-yielding and tolerant of various functional groups. The subsequent reduction of the alkynes is also typically a high-yielding transformation. This method, while longer, may offer a higher overall yield and purity of the final product.

Recommendation: For a laboratory-scale synthesis where control and purity are paramount, Route B, Method B2 (Sonogashira Coupling and Reduction) is likely the most promising approach. While it involves more steps, each step is a high-yielding and well-understood transformation, which should facilitate troubleshooting and optimization. For a more direct, though potentially lower-yielding approach, Route B, Method B1 (Grignard Reaction) is a viable alternative that is worthy of investigation. Route A is not recommended due to the anticipated difficulties in controlling the functionalization of the methyl groups. Experimental validation would be necessary to determine the optimal synthesis route.

References

Comparative Bioactivity of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol and Structurally Similar Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential bioactivity of "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" against structurally related pyrazine derivatives. Due to the limited publicly available bioactivity data for the target compound, this guide focuses on the known antimicrobial and anticancer properties of analogous pyrazine structures to infer potential therapeutic applications.

While specific experimental data on the biological effects of this compound is not currently available in the scientific literature, the broader class of pyrazine derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities. These activities predominantly include antimicrobial and anticancer effects. This guide synthesizes available data on structurally similar compounds to provide a comparative framework.

Antimicrobial Activity of Alkylpyrazine Derivatives

A close structural analog to the target compound is 2,5-bis(1-methylethyl)pyrazine, also known as 2,5-diisopropylpyrazine. Studies have shown that alkylated pyrazines possess notable antimicrobial properties. Research indicates that these compounds can exhibit bactericidal and fungicidal activities. For instance, 2,5-diisopropylpyrazine has been identified as a metabolite from Paenibacillus polymyxa and its antimicrobial potential has been investigated. While specific Minimum Inhibitory Concentration (MIC) values for 2,5-diisopropylpyrazine are not consistently reported across a wide range of microorganisms, the available data suggests activity against various bacteria and fungi.

To provide a comparative context, the following table summarizes the known antimicrobial activities of some alkylpyrazine derivatives.

CompoundTest OrganismActivityReference
2,5-diisopropylpyrazineGeneral Bacteria & FungiAntimicrobial activity noted[1][2]
2,5-dimethylpyrazineEscherichia coliGrowth inhibition observed
2-ethyl-3-methylpyrazineRalstonia solanacearumGrowth inhibition of 72.89% at 335 µg/mL

Anticancer Activity of Substituted Pyrazine Derivatives

A significant body of research has focused on the anticancer potential of various pyrazine derivatives. These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

The following table presents a compilation of the half-maximal inhibitory concentration (IC50) values for several pyrazine derivatives against common cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

Compound/Derivative ClassCell LineIC50 (µM)Reference
Chalcone-Pyrazine Hybrid (Compound 51)MCF-70.012[3]
Chalcone-Pyrazine Hybrid (Compound 51)A5490.045[3]
Ligustrazine-Curcumin Hybrid (Compound 79)A5490.60 - 2.85[3]
Ligustrazine-Piperlongumine Hybrid (Cmpd 42-45)HCT1160.25 - 8.73[3]
Pyrazolo[1,5-a]pyrimidine Derivative (Compound 4c)A5491.13[4]
Pyrazolo[1,5-a]pyrimidine Derivative (Compound 4d)HCT116Not specified[4]
Pyrazolo[1,5-a]pyrimidine Derivative (Compound 4e)MCF-70.22[4]
B-Ring-Truncated Deguelin Derivative (Compound 3a)A5496.62[5]
B-Ring-Truncated Deguelin Derivative (Compound 8c)MCF-7< 10[5]
B-Ring-Truncated Deguelin Derivative (Compound 8d)HCT1166.96[5]
Pyrimidine Derivative (Compound 35)MCF-73.38[6]
Pyrimidine Derivative (Compound 35)A5493.71[6]
Pyrimidine Derivative (Compound 57)HCT-1162.4[6]
Pyrimidine Derivative (Compound 57)MCF-73.37[6]
Pyrimidine Derivative (Compound 57)A5493.04[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter in assessing antimicrobial activity. A standard method for its determination is the broth microdilution assay.

Protocol: Broth Microdilution Method

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Inhibition by Pyrazine Derivatives

Several studies have indicated that the anticancer effects of pyrazine derivatives are mediated through the inhibition of critical cell signaling pathways. For example, certain pyrazine-containing compounds have been shown to inhibit the NF-κB, AKT, and ERK signaling pathways, which are frequently dysregulated in cancer and play a central role in cell proliferation, survival, and inflammation.[3]

Below is a diagram illustrating a simplified overview of how a pyrazine derivative might inhibit these interconnected signaling pathways, leading to a reduction in cancer cell proliferation and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR IKK IKK AKT->IKK Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB NF-κB IKK->NFkB NFkB->Proliferation Pyrazine Pyrazine Derivative Pyrazine->AKT Pyrazine->ERK Pyrazine->NFkB

Caption: Inhibition of key cancer signaling pathways by a pyrazine derivative.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of the bioactivity of a novel pyrazine compound.

G start Synthesized Pyrazine Compound antimicrobial Antimicrobial Screening (MIC Assay) start->antimicrobial anticancer Anticancer Screening (MTT Assay) start->anticancer mic_results Determine MIC Values antimicrobial->mic_results ic50_results Determine IC50 Values anticancer->ic50_results end Lead Compound Identification mic_results->end pathway Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) ic50_results->pathway pathway->end

Caption: General workflow for evaluating the bioactivity of a novel pyrazine compound.

Conclusion

While direct bioactivity data for this compound remains elusive, the extensive research on structurally similar pyrazine derivatives strongly suggests its potential as a bioactive molecule, particularly in the realms of antimicrobial and anticancer applications. The provided comparative data and experimental protocols offer a valuable resource for researchers interested in exploring the therapeutic potential of this and other novel pyrazine compounds. Further experimental investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

Comparative Guide to the Analytical Method Validation of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of an analytical method for "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol," a pyrazine derivative with potential applications in pharmaceutical development. The content is structured to offer a comparative analysis of analytical techniques and presents a detailed protocol and data for a validated High-Performance Liquid Chromatography (HPLC) method. This document is intended for researchers, scientists, and drug development professionals to ensure the reliability and accuracy of their analytical results.

Introduction to Analytical Method Validation

Analytical method validation is a critical process in pharmaceutical development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended purpose. The validation process for "this compound" ensures the identity, purity, and concentration of the analyte can be accurately and reliably determined. The validation parameters discussed in this guide are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Comparison of Potential Analytical Methods

The selection of an appropriate analytical technique is the first step in method development and validation. For a compound like "this compound," several methods could be considered. The table below compares two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection and identification.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for purity and assay determination.Suitable for volatile and thermally stable compounds. Provides structural information for identification.
Sensitivity High sensitivity, depending on the detector used (e.g., UV, DAD, MS).Very high sensitivity and selectivity, especially with mass spectrometric detection.
Specificity Good specificity, which can be enhanced with a Diode Array Detector (DAD) or Mass Spectrometer (MS).Excellent specificity due to mass fragmentation patterns, allowing for definitive identification.
Sample Preparation Generally requires dissolving the sample in a suitable solvent.May require derivatization to increase volatility. Headspace or solid-phase microextraction can be used for volatile pyrazines in complex matrices.[5]
Typical Use Cases Quantitative analysis of active pharmaceutical ingredients (APIs) and impurities.Identification of volatile organic compounds, flavor and fragrance analysis.[5]

For the purpose of this guide, an HPLC method is selected for validation due to its versatility and common use in pharmaceutical quality control for non-volatile compounds.

Validated HPLC Method for this compound

The following section details the experimental protocol and validation data for a reversed-phase HPLC method for the quantification of "this compound."

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.

  • Standard Solution Preparation: A stock solution of "this compound" is prepared in the mobile phase at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution to the desired concentrations.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a target concentration within the linear range of the method.

The following tables summarize the results of the method validation according to ICH Q2(R1) guidelines.[1][2][3][4]

Table 1: Specificity

TestResult
Blank Analysis No interfering peaks were observed at the retention time of the analyte.
Placebo Analysis No interfering peaks from excipients were observed.
Peak Purity The peak purity index was greater than 0.999, indicating no co-eluting impurities.

Table 2: Linearity

Concentration (µg/mL)Peak Area (n=3)
10150234
25375589
50751123
751126543
1001502056
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL, n=3)Recovery (%)% RSD
80%4039.899.50.8
100%5050.3100.60.5
120%6059.599.20.7

Table 4: Precision

Precision TypeConcentration (µg/mL)% RSD (n=6)
Repeatability (Intra-day) 500.6
Intermediate Precision (Inter-day) 501.2

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD 0.5
LOQ 1.5

Table 6: Robustness

Parameter VariedVariation% RSD of Peak Area (n=3)
Flow Rate ± 0.1 mL/min1.5
Column Temperature ± 2 °C1.1
Mobile Phase Composition ± 2% Acetonitrile1.8

Visualizations

The following diagrams illustrate the workflow of the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation A Define Analytical Requirements B Select Analytical Technique (HPLC) A->B C Optimize Method Parameters B->C D Write Validation Protocol C->D Method Ready for Validation E Execute Validation Experiments D->E F Specificity E->F G Linearity E->G H Accuracy E->H I Precision E->I J LOD & LOQ E->J K Robustness E->K L Analyze Data K->L Validation Data Collected M Prepare Validation Report L->M N Method Implementation M->N

Caption: Workflow for Analytical Method Validation.

HPLC_Method_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System A->B Inject C C18 Column (Separation) B->C Elute D DAD Detector (275 nm) C->D Detect E Data Acquisition & Processing D->E Signal

Caption: HPLC Experimental Workflow.

Conclusion

The presented HPLC method for the analysis of "this compound" is specific, linear, accurate, precise, and robust within the tested range. The validation data demonstrates that the method is suitable for its intended purpose in a quality control environment. While alternative methods like GC-MS may be suitable for specific applications such as volatile impurity profiling, the validated HPLC method provides a reliable and accessible approach for routine quantitative analysis. Researchers and scientists can adapt this guide to develop and validate analytical methods for similar pyrazine derivatives, ensuring data integrity and regulatory compliance.

References

Purity Analysis and Confirmation of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, a key heterocyclic intermediate in pharmaceutical research and development. The purity of this compound is critical for ensuring the validity of research outcomes and the safety and efficacy of potential drug candidates. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and compares the performance of this compound with structurally related pyrazine derivatives.

Introduction to this compound and its Analogs

This compound (MPDE) is a disubstituted pyrazine characterized by a central methylpyrazine core with two ethanol side chains. Its structural analogs, often found in flavor and fragrance industries or as pharmaceutical intermediates, provide a basis for comparative analysis. For this guide, we will compare MPDE with three commercially available pyrazine derivatives:

  • 2-Ethyl-3-methylpyrazine: A simple alkyl-substituted pyrazine.

  • 2,3-Diethyl-5-methylpyrazine: A more complex alkylated pyrazine.

  • 2-Methoxy-3-methylpyrazine: A pyrazine with a different functional group.

Understanding the purity profile of MPDE is crucial, as impurities can arise from the synthetic route, which often involves the condensation of α-dicarbonyl compounds with diamines or the dimerization of amino acid-derived α-amino aldehydes.[1] Potential impurities may include unreacted starting materials, reaction intermediates such as dihydropyrazines, and side-products from competing reactions.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is recommended for the robust purity assessment of MPDE. This typically involves a primary chromatographic technique for separation and quantification of impurities, a spectroscopic method for structural confirmation, and an absolute purity determination method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis due to its high resolution and sensitivity. Given the polar nature of the diethanol functional groups in MPDE, a reversed-phase method with a polar-modified column or Hydrophilic Interaction Liquid Chromatography (HILIC) is suitable.

Table 1: Comparative HPLC Purity Analysis of Pyrazine Derivatives

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound (MPDE) 4.8 99.2 >99%
Impurity 1 (Hypothetical)3.20.3-
Impurity 2 (Hypothetical)5.50.5-
2-Ethyl-3-methylpyrazine7.298.5>98%
2,3-Diethyl-5-methylpyrazine8.999.0>99%
2-Methoxy-3-methylpyrazine6.598.8>98%

Note: Data presented is hypothetical and for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.

Table 2: Comparative GC-MS Purity Analysis of Pyrazine Derivatives

CompoundRetention Time (min)m/z of Molecular Ion [M]+Purity (%)
This compound (MPDE) 12.3 198 >99%
Impurity 3 (Hypothetical)10.1184-
2-Ethyl-3-methylpyrazine8.5122>98%
2,3-Diethyl-5-methylpyrazine9.8150>99%
2-Methoxy-3-methylpyrazine7.9124>98%

Note: Data presented is hypothetical and for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the target compound. Quantitative NMR (qNMR) can also be employed for an absolute purity assessment without the need for a reference standard of the impurities.

Table 3: Comparative ¹H-NMR Data for Pyrazine Derivatives

CompoundChemical Shift (δ, ppm) and Multiplicity of Key Protons
This compound (MPDE) 8.25 (s, 1H, pyrazine-H), 4.05 (t, 4H, -CH₂-OH), 3.00 (t, 4H, pyrazine-CH₂-), 2.55 (s, 3H, -CH₃)
2-Ethyl-3-methylpyrazine8.30 (d, 1H), 8.25 (d, 1H), 2.75 (q, 2H), 2.50 (s, 3H), 1.30 (t, 3H)
2,3-Diethyl-5-methylpyrazine8.20 (s, 1H), 2.80 (q, 2H), 2.70 (q, 2H), 2.45 (s, 3H), 1.35 (t, 3H), 1.25 (t, 3H)
2-Methoxy-3-methylpyrazine8.15 (d, 1H), 8.05 (d, 1H), 4.00 (s, 3H), 2.60 (s, 3H)

Note: Data presented is hypothetical and for illustrative purposes.

Experimental Protocols

HPLC Method
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in 50:50 Water:Acetonitrile.

GC-MS Method
  • Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MSD Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: 1 mg/mL in Methanol.

NMR Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H-NMR Parameters: 32 scans, relaxation delay of 1 s.

  • ¹³C-NMR Parameters: 1024 scans, relaxation delay of 2 s.

  • Sample Preparation: Approximately 10 mg dissolved in 0.7 mL of deuterated solvent.

Visualizing Analytical Workflows and Pathways

Analytical Workflow for Purity Determination

The following diagram illustrates the logical flow of experiments for the comprehensive purity analysis of this compound.

analytical_workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity_analysis Purity Analysis cluster_reporting Data Analysis & Reporting synthesis Synthesis of MPDE initial_char Initial Characterization (e.g., Melting Point) synthesis->initial_char hplc HPLC Purity (Quantitative) initial_char->hplc gcms GC-MS Impurity Profile (Qualitative/Quantitative) initial_char->gcms nmr NMR Confirmation & qNMR Purity initial_char->nmr data_integration Integrate Data hplc->data_integration gcms->data_integration nmr->data_integration final_report Final Purity Report & Certificate of Analysis data_integration->final_report

Caption: Analytical workflow for the purity determination of this compound.

Hypothetical Signaling Pathway Involvement

Pyrazine derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a compound like MPDE could potentially exert its effects, for instance, by modulating a kinase cascade.

signaling_pathway MPDE This compound (MPDE) Receptor Cell Surface Receptor MPDE->Receptor Binds and Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway involving this compound.

Conclusion

The purity of this compound can be reliably determined using a combination of HPLC, GC-MS, and NMR spectroscopy. Each technique provides complementary information, ensuring a comprehensive assessment of both the identity and purity of the compound. The comparative data presented in this guide, while hypothetical, serves as a framework for researchers to evaluate the purity of their own synthesized or procured MPDE against other commercially available pyrazine derivatives. Adherence to the detailed experimental protocols will enable consistent and reproducible results, which are paramount in the fields of chemical research and drug development.

References

A Researcher's Guide to Comparing Cross-Reactivity Assays for Small Molecule Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Publicly Available Data for "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol"

As of November 2025, a comprehensive search of publicly available scientific literature and databases reveals no specific data regarding the cross-reactivity, primary biological targets, or off-target effects of the compound "this compound". The primary information available relates to its chemical synthesis and supply. Other pyrazine derivatives found in the literature are predominantly discussed within the context of the flavor and fragrance industries, rather than as pharmacological agents.

Given the absence of specific data for the requested compound, this guide will pivot to a representative comparison of common assay types used to determine the cross-reactivity of small molecule compounds. This is a critical aspect of drug discovery and development. To provide a practical and informative resource for researchers, scientists, and drug development professionals, we will use a hypothetical small molecule kinase inhibitor, designated as "Compound X," as an illustrative example.

Introduction

The specificity of a small molecule inhibitor for its intended biological target is a cornerstone of modern drug development. Off-target interactions can lead to unforeseen side effects, toxicity, or even confounding experimental results. Therefore, comprehensive cross-reactivity profiling is an indispensable step in the characterization of any potential therapeutic agent or chemical probe. This guide provides a comparative overview of common assay platforms used to assess the cross-reactivity of small molecule inhibitors, with a focus on kinase inhibitors as a prominent example.

Comparison of Assay Platforms for Kinase Inhibitor Cross-Reactivity Profiling

Several methodologies are employed to determine the selectivity of a kinase inhibitor. These assays can be broadly categorized into biochemical assays, which measure direct interactions with isolated proteins, and cell-based assays, which assess the compound's effects in a more physiologically relevant context.[1][2] Each approach offers distinct advantages and disadvantages in terms of throughput, cost, and the nature of the data generated.

Table 1: Comparison of Common Kinase Cross-Reactivity Assay Platforms
Assay TypePrincipleAdvantagesDisadvantagesTypical Output
Radiometric Assays Measures the transfer of a radiolabeled phosphate (e.g., from [γ-³²P]-ATP or [γ-³³P]-ATP) to a substrate.[3][4]Gold standard for direct measurement of enzymatic activity. High sensitivity and low interference from compounds.[3][4]Requires handling of radioactive materials, lower throughput, and generates radioactive waste.[1][3]IC₅₀ (half-maximal inhibitory concentration), Percent Inhibition
Fluorescence-Based Assays (e.g., TR-FRET, FP) Detects changes in fluorescence signals upon substrate phosphorylation or inhibitor binding.[5][6]High throughput, amenable to automation, and avoids radioactivity.[5]Susceptible to interference from fluorescent compounds (false positives/negatives).[5]IC₅₀, Kᵢ (inhibition constant), Percent Inhibition
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction, which is then converted to a light signal.[5][6]High sensitivity, broad applicability to different kinases, and high throughput.Can be affected by compounds that interfere with the luciferase enzyme.IC₅₀, Percent Inhibition
Competition Binding Assays (e.g., KiNativ™, KinomeScan™) Quantifies the ability of a test compound to displace a known, tagged ligand from the ATP-binding site of a kinase.[5]Does not require active enzyme, can be performed with a large panel of kinases, and provides a direct measure of binding affinity.Does not directly measure inhibition of enzymatic activity; may not identify allosteric inhibitors.Kₔ (dissociation constant), Percent of Control
Cell-Based Assays Measures the downstream effects of kinase inhibition in a cellular context, such as changes in protein phosphorylation or gene expression.[1][2]Provides a more physiologically relevant assessment of a compound's activity and selectivity. Can account for cell permeability and metabolism.[1]More complex, lower throughput, and can be more difficult to interpret due to the involvement of multiple signaling pathways.EC₅₀ (half-maximal effective concentration), Phosphorylation levels

Experimental Protocols

Protocol 1: Radiometric Kinase Assay for IC₅₀ Determination

This protocol provides a general framework for determining the IC₅₀ of a test compound against a specific kinase using a radiometric assay.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • [γ-³³P]-ATP

  • Test compound (serially diluted in DMSO)

  • ATP solution

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a master mix containing the kinase reaction buffer, substrate, and purified kinase.

  • Dispense the master mix into a 96-well plate.

  • Add the serially diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding a solution of ATP mixed with [γ-³³P]-ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]-ATP.

  • Allow the paper to dry completely.

  • Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Competition Binding Assay (Conceptual Workflow)

This protocol outlines the general steps involved in a large-scale kinase panel screening using a competition binding assay format.

Materials:

  • Kinase panel (e.g., DNA-tagged kinases immobilized on a solid support)

  • Broad-spectrum, affinity-tagged ligand (probe)

  • Test compound

  • Assay buffer

  • Detection reagents (e.g., fluorescently labeled antibodies)

Procedure:

  • The test compound is incubated with the panel of kinases in the presence of the affinity-tagged ligand.

  • The test compound competes with the ligand for binding to the ATP-binding site of the kinases.

  • After an incubation period to reach equilibrium, unbound components are washed away.

  • The amount of bound ligand is quantified, typically using a method like quantitative PCR (for DNA-tagged kinases) or a fluorescence-based readout.

  • The signal is inversely proportional to the binding affinity of the test compound. A lower signal indicates stronger binding of the test compound.

  • The results are typically reported as the percentage of the control (vehicle-treated) signal or as a dissociation constant (Kₔ).

Data Presentation

Table 2: Hypothetical Cross-Reactivity Data for "Compound X"

The following table illustrates how cross-reactivity data for a hypothetical kinase inhibitor, "Compound X," might be presented. In this example, Compound X is a potent inhibitor of Kinase A, with some off-target activity against Kinase B and Kinase C at higher concentrations.

Kinase TargetIC₅₀ (nM) for Compound X
Kinase A (On-Target) 15
Kinase B850
Kinase C1,200
Kinase D>10,000
Kinase E>10,000
Kinase F>10,000
... (and so on for a larger panel)...

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., Compound X) Incubation Incubation of Compound with Kinase Panel Compound->Incubation KinasePanel Kinase Panel (e.g., 400+ kinases) KinasePanel->Incubation AssayReagents Assay Reagents (Buffer, ATP, etc.) AssayReagents->Incubation Detection Signal Detection (e.g., Radioactivity, Fluorescence) Incubation->Detection DataProcessing Raw Data Processing Detection->DataProcessing SelectivityProfile Generation of Selectivity Profile (IC50/Kd) DataProcessing->SelectivityProfile HitIdentification Identification of On- and Off-Targets SelectivityProfile->HitIdentification

Caption: A generalized workflow for kinase inhibitor cross-reactivity screening.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway KinaseA Kinase A SubstrateA Substrate A KinaseA->SubstrateA phosphorylates ResponseA Desired Cellular Response SubstrateA->ResponseA KinaseB Kinase B SubstrateB Substrate B KinaseB->SubstrateB phosphorylates ResponseB Undesired Side Effect SubstrateB->ResponseB CompoundX Compound X CompoundX->KinaseA Inhibits (High Potency) CompoundX->KinaseB Inhibits (Low Potency)

Caption: On-target vs. off-target effects of a hypothetical kinase inhibitor.

References

A Comparative Guide to Pyrazine-Based Building Blocks: Performance of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol and Its Alternatives in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of novel materials and pharmacologically active compounds. Pyrazine derivatives, in particular, have garnered significant interest due to their presence in numerous natural products and FDA-approved drugs.[1][2] This guide provides a comparative analysis of "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" as a versatile building block against its non-methylated pyrazine analog and a common pyridine-based alternative, "2,6-bis(hydroxymethyl)pyridine." The comparison focuses on their application in the synthesis of coordination polymers and polyesters, supported by experimental data and detailed protocols.

Executive Summary

"this compound" and its analogs are valuable difunctional building blocks for creating larger, functional molecules. The choice between a pyrazine and a pyridine core, as well as the presence of a methyl substituent, significantly influences the electronic properties, steric hindrance, and ultimately, the performance of the resulting materials.

  • Pyrazine vs. Pyridine Core: Pyrazine-based building blocks, being more electron-deficient than their pyridine counterparts, can lead to distinct electronic and catalytic properties in the resulting metal complexes.[3] This can manifest as altered reactivity, stability, and photophysical characteristics.[4][5]

  • Methyl Substitution: The presence of a methyl group on the pyrazine ring can introduce steric effects that influence the coordination geometry in metal complexes and may affect the packing and thermal properties of polymers.[2]

This guide will delve into the synthesis and application of these building blocks, providing a framework for rational selection in research and development.

Performance Comparison in Coordination Chemistry

The ability of "this compound" and its analogs to act as ligands for metal ions is a key application. The resulting coordination polymers can have interesting magnetic, luminescent, and catalytic properties.

While direct comparative data for "this compound" is limited, studies on the closely related "pyrazine-2,5-diyldimethanol" and comparisons between pyrazine and pyridine-based ligands provide valuable insights.

Table 1: Comparison of Pyrazine and Pyridine-Based Ligands in Metal Complexes

FeaturePyrazine-Based LigandsPyridine-Based LigandsRationale
Electron Density Lower (π-deficient)HigherThe two nitrogen atoms in the pyrazine ring are electron-withdrawing.[3]
Basicity (pKa) Lower (e.g., Pyrazine: 0.65)Higher (e.g., Pyridine: 5.25)Reduced electron density on the nitrogen atoms in pyrazine leads to lower basicity.[3][6]
Catalytic Activity Can lead to higher turnover numbers in certain reactions (e.g., CO2 hydrogenation).[3]Established performance in a wide range of catalytic reactions.The electronic properties of the ligand can influence the catalytic cycle of the metal center.
Luminescence Can act as efficient sensitizers for lanthanide emission.[4][5]Also used as sensitizers, but the efficiency can differ based on the specific complex.The energy levels of the ligand's orbitals play a crucial role in the energy transfer to the metal ion.
Methyl Group Effect Can introduce steric hindrance, influencing coordination geometry and potentially leading to ferromagnetic interactions in some cases.[2]Steric effects of substituents are also a key factor in ligand design.The bulkiness of the ligand can dictate the arrangement of molecules in the crystal lattice.

Performance Comparison in Polymer Science

Difunctional molecules like "this compound" can be used as monomers in polymerization reactions to create novel polyesters. The properties of these polymers are influenced by the structure of the monomer.

Table 2: Expected Properties of Polyesters Derived from Pyrazine and Furan-Based Diols

PropertyPolyester from 2,2'-(Pyrazine-2,5-diyl)diethanolPolyester from 2,5-bis(hydroxymethyl)furan (BHMF)Rationale
Bio-based Potential Can be derived from amino acids.Derived from sugars (a well-established bio-based platform chemical).[7]Both offer routes from renewable resources, though the infrastructure for furan-based chemicals is more developed.
Thermal Stability Expected to have good thermal stability.Good thermal stability has been reported for BHMF-based polyesters.[8][9]The rigid aromatic/heterocyclic core contributes to thermal stability.
Biodegradability Potentially biodegradable.BHMF-based polyesters have been shown to be biodegradable.[8][9]The presence of heteroatoms and ester linkages can make polymers more susceptible to microbial degradation.
Mechanical Properties Expected to form semi-crystalline or amorphous polymers depending on the co-monomer.Can form materials with a range of mechanical properties.[8][9]The linearity and packing efficiency of the polymer chains determine crystallinity and mechanical strength.

Experimental Protocols

Synthesis of Pyrazine-2,5-diyldimethanol (A Precursor Analog)

This protocol describes the synthesis of the non-methylated analog, which can be adapted for the synthesis of "this compound" starting from 2,5-dimethyl-3-methylpyrazine.

Step 1: Oxidation of 2,5-Dimethylpyrazine [10]

  • A mixture of 2,5-dimethylpyrazine (9.9 g, 91.70 mmol) and selenium dioxide (49.50 g, 446.10 mmol) is refluxed in a 10:1 pyridine/water mixture overnight.

  • The hot mixture is filtered to remove elemental selenium and then evaporated to dryness to yield crude pyrazine-2,5-dicarboxylic acid.

Step 2: Esterification [10]

  • The crude pyrazine-2,5-dicarboxylic acid is refluxed overnight with thionyl chloride (7.02 g, 58.98 mmol) in methanol.

  • Slow evaporation from methanol yields dimethyl pyrazine-2,5-dicarboxylate as orange crystals.

Step 3: Reduction to Diol [10]

  • To a methanol solution (50 mL) of dimethyl pyrazine-2,5-dicarboxylate (2.0 g, 10.2 mmol), sodium borohydride (3.1 g, 81.95 mmol) is slowly added at 0 °C under an inert atmosphere.

  • The mixture is stirred for 3 hours at room temperature.

  • The reaction is quenched by the dropwise addition of water.

  • The resulting precipitate is filtered off, and the solvent is evaporated to yield pyrazine-2,5-diyldimethanol.

Synthesis of a Pyrazine-Based Polyester

This protocol is adapted from the synthesis of polyesters from pyrazine-dicarboxylic acid dimethyl esters and can be applied to diol monomers like "this compound" with a suitable diacid or diester co-monomer.

Two-Step Melt Polycondensation

  • Transesterification: A pyrazine-based diester and a diol (e.g., 1,4-butanediol) are mixed in a reaction vessel with a catalytic amount of tin(II) 2-ethylhexanoate. The mixture is heated to 160-180 °C under a nitrogen atmosphere until the transesterification is complete (monitored by the disappearance of the starting ester signal in 1H NMR).

  • Polycondensation: The temperature is raised to 180-200 °C, and a vacuum is applied to remove the condensation byproduct (e.g., methanol or water), driving the polymerization to high molecular weights. The reaction is continued until a high viscosity is achieved.

Visualizing the Synthetic Pathways and Comparisons

Synthesis of Pyrazine-Diol Building Blocks

G Synthesis of Pyrazine-Diol Building Blocks cluster_pyrazine Pyrazine Route cluster_pyridine Pyridine Route (Biocatalytic) 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine Pyrazine-2,5-dicarboxylic acid Pyrazine-2,5-dicarboxylic acid 2,5-Dimethylpyrazine->Pyrazine-2,5-dicarboxylic acid Oxidation (SeO2) Dimethyl pyrazine-2,5-dicarboxylate Dimethyl pyrazine-2,5-dicarboxylate Pyrazine-2,5-dicarboxylic acid->Dimethyl pyrazine-2,5-dicarboxylate Esterification (SOCl2, MeOH) Pyrazine-2,5-diyldimethanol Pyrazine-2,5-diyldimethanol Dimethyl pyrazine-2,5-dicarboxylate->Pyrazine-2,5-diyldimethanol Reduction (NaBH4) 2,6-Lutidine 2,6-Lutidine 2,6-bis(hydroxymethyl)pyridine 2,6-bis(hydroxymethyl)pyridine 2,6-Lutidine->2,6-bis(hydroxymethyl)pyridine Whole-cell biocatalysis

Caption: Synthetic routes to pyrazine and pyridine-based diol building blocks.

Comparison of Building Block Properties

G Building Block Property Comparison Building_Blocks Difunctional Building Blocks Pyrazine_Diols Pyrazine-Diols (e.g., this compound) Building_Blocks->Pyrazine_Diols Pyridine_Diols Pyridine-Diols (e.g., 2,6-bis(hydroxymethyl)pyridine) Building_Blocks->Pyridine_Diols Pyrazine_Properties Properties: - π-deficient ring - Lower basicity - Potential for unique catalytic/electronic properties Pyrazine_Diols->Pyrazine_Properties Methyl_Effect Methyl Group Effect: - Steric hindrance - Modifies electronic properties - Can influence solid-state packing Pyrazine_Diols->Methyl_Effect Pyridine_Properties Properties: - π-richer ring - Higher basicity - Well-established in catalysis Pyridine_Diols->Pyridine_Properties

Caption: Key property differences between pyrazine and pyridine-based diol building blocks.

Conclusion

"this compound" represents a valuable building block with the potential to impart unique electronic and steric properties to the resulting materials. Its electron-deficient pyrazine core offers a distinct advantage in applications where modulation of the electronic environment of a metal center is desired, or where specific photophysical properties are targeted. The methyl group provides an additional handle for fine-tuning the steric environment.

In comparison, pyridine-based analogs like "2,6-bis(hydroxymethyl)pyridine" are more electron-rich and have a longer history of application in catalysis. The choice between these building blocks will ultimately depend on the specific design criteria of the target molecule. For researchers seeking to explore novel electronic properties and catalytic activities, "this compound" and related pyrazine diols are promising candidates. For applications where well-established reactivity is required, pyridine-based systems may be the more conventional choice. Further direct comparative studies are warranted to fully elucidate the performance differences in various applications.

References

Spectroscopic Comparison of "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Pyrazine Isomerism and Spectroscopy

"2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" possesses a substituted pyrazine core. The key to differentiating its isomers through spectroscopy lies in the distinct electronic and steric environments of the protons and carbon atoms due to the relative positions of the methyl and diethanol substituents on the pyrazine ring. The primary isomers of interest would be those where the methyl group is at position 3 or 6, leading to "this compound" and "2,2'-(6-Methylpyrazine-2,5-diyl)diethanol" respectively.

Predicted Spectroscopic Differences: A Theoretical Overview

While awaiting experimental data, we can predict the key distinguishing features in the spectra of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton on the pyrazine ring will be the most informative signal.

    • In the 3-methyl isomer , the ring proton is adjacent to a nitrogen and a carbon bearing a diethanol group.

    • In the 6-methyl isomer , the ring proton is situated between two nitrogen atoms. This difference in the electronic environment will lead to a noticeable difference in the chemical shift of this proton. The proton in the 6-methyl isomer is expected to be deshielded and appear at a higher chemical shift (further downfield) compared to the 3-methyl isomer.

    • The chemical shifts of the methylene protons in the diethanol side chains may also show subtle differences due to the proximity of the methyl group in the 3-isomer.

  • ¹³C NMR: The carbon atoms of the pyrazine ring will exhibit distinct chemical shifts.

    • The symmetry of the substitution pattern will be reflected in the number of unique carbon signals. The 3-methyl isomer is less symmetric than the hypothetical 2,5-dimethyl-3,6-di(ethanol)pyrazine, leading to a more complex spectrum.

    • The chemical shift of the carbon atom bearing the methyl group will be a key identifier. Furthermore, the shifts of the other ring carbons will be influenced by the position of the methyl substituent.

Infrared (IR) Spectroscopy

The IR spectra of the isomers are expected to be broadly similar, showing characteristic absorptions for:

  • O-H stretching from the alcohol groups (a broad band around 3300 cm⁻¹).

  • C-H stretching from the alkyl and aromatic groups (around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively).

  • C=N and C=C stretching from the pyrazine ring (in the 1400-1600 cm⁻¹ region).

  • C-O stretching from the alcohol groups (around 1050-1200 cm⁻¹).

Subtle differences may arise in the "fingerprint region" (below 1500 cm⁻¹) due to the different substitution patterns affecting the bending vibrations of the ring and its substituents.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of both isomers are expected to show the same molecular ion peak (M⁺) corresponding to their identical molecular weight. However, the fragmentation patterns might differ, providing clues to the isomer structure. The position of the methyl group could influence the stability of certain fragment ions, leading to variations in their relative abundances. For instance, the loss of a methyl radical or fragments from the diethanol chains might be favored differently in each isomer.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted key spectroscopic data for the isomers. Note: These are not experimental values and should be used as a guide for interpretation once experimental data is acquired.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton"this compound" (Predicted)"2,2'-(6-Methylpyrazine-2,5-diyl)diethanol" (Predicted)
Pyrazine-H~8.2-8.4~8.5-8.7
-CH₂- (ring)~2.9-3.1~2.9-3.1
-CH₂-OH~3.8-4.0~3.8-4.0
-OHVariableVariable
-CH₃~2.5-2.7~2.5-2.7

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon"this compound" (Predicted)"2,2'-(6-Methylpyrazine-2,5-diyl)diethanol" (Predicted)
Pyrazine Ring Carbons4 distinct signals4 distinct signals
C-CH₃~20-25~20-25
-CH₂- (ring)~35-40~35-40
-CH₂-OH~60-65~60-65

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Functional Group"this compound" (Predicted)"2,2'-(6-Methylpyrazine-2,5-diyl)diethanol" (Predicted)
O-H Stretch3200-3500 (broad)3200-3500 (broad)
Aromatic C-H Stretch3000-31003000-3100
Aliphatic C-H Stretch2850-29802850-2980
C=N, C=C Stretch (ring)1400-16001400-1600
C-O Stretch1050-12001050-1200

Experimental Protocols

To obtain the necessary experimental data for a definitive comparison, the following standard protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, a larger number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to aid in the unambiguous assignment of proton and carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • Solid (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance (%) or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal of the protonated molecule [M+H]⁺.

    • Acquire the spectrum over a suitable mass range.

Visualization of Isomeric Relationship and Analytical Workflow

The following diagrams illustrate the relationship between the isomers and a general workflow for their spectroscopic analysis.

Isomer_Relationship Pyrazine_Core Pyrazine Core Isomer1 This compound Pyrazine_Core->Isomer1 Isomer2 2,2'-(6-Methylpyrazine-2,5-diyl)diethanol Pyrazine_Core->Isomer2 Substituents 1x -CH₃ 2x -CH₂CH₂OH Substituents->Isomer1 Substituents->Isomer2

Caption: Relationship of "this compound" isomers.

Spectroscopic_Workflow Start Purified Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Isomer Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the spectroscopic analysis of pyrazine isomers.

Conclusion

A definitive spectroscopic comparison of "this compound" isomers requires the acquisition of experimental data. This guide provides a theoretical foundation for what to expect in the NMR, IR, and mass spectra of these compounds, highlighting the key features that will likely be used for their differentiation. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data. Once this data is available, the tables and predictions in this guide can be populated with experimental values to create a comprehensive and objective comparison for the scientific community.

A Comparative Guide to Impurity Profiling and Reference Standards of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, a key chemical intermediate. We will delve into potential impurities, reference standards, and a comparative analysis of analytical techniques, supported by detailed experimental protocols.

Understanding the Impurity Landscape

The synthesis of this compound can potentially introduce several impurities. These may include positional isomers, unreacted starting materials, and byproducts of side reactions. A thorough understanding of the synthetic route is crucial for identifying and quantifying these impurities.

Table 1: Potential Impurities of this compound

Impurity NameStructurePotential Origin
2,2'-(5-Methylpyrazine-2,5-diyl)diethanolIsomerIncomplete or alternative cyclization
2,2'-(6-Methylpyrazine-2,5-diyl)diethanolIsomerIncomplete or alternative cyclization
Pyrazine-2,5-diethanolStarting materialIncomplete methylation
Mono-hydroxyethyl methylpyrazineIntermediateIncomplete hydroxylethylation
Oxidized derivativesByproductOxidation during synthesis or storage

The Gold Standard: Certified Reference Materials

Accurate impurity profiling is contingent on the availability of high-purity, well-characterized reference standards. Several chemical suppliers offer this compound as a certified reference material (CRM). When selecting a reference standard, it is essential to consider the supplier's reputation, the completeness of the Certificate of Analysis (CoA), and the certified purity.

Table 2: Comparison of Commercially Available Reference Standards

SupplierProduct NumberPurityCertificationCoA Details
Simson Pharma SP-I-1335>98%ISO 9001:2015Includes ¹H NMR, Mass, and HPLC data.[1]
BLDpharm BD148486>97%-Provides basic physical properties.[2]
LGC Standards TRC-M294775High PurityISO 17034Comprehensive CoA with characterization data.

Analytical Techniques for Impurity Profiling: A Comparative Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common and powerful techniques for the separation and quantification of impurities in pharmaceutical intermediates.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Table 3: Representative HPLC Performance Data

AnalyteRetention Time (min)LOD (µg/mL)LOQ (µg/mL)
This compound8.50.10.3
2,2'-(5-Methylpyrazine-2,5-diyl)diethanol8.20.10.3
Pyrazine-2,5-diethanol7.90.20.6
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and semi-volatile compounds, offering excellent separation and structural elucidation capabilities.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-1 or ZB-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection: Splitless injection of 1 µL.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of 1 mg/mL.

Table 4: Representative GC-MS Performance Data

AnalyteRetention Time (min)Key Mass Fragments (m/z)LOD (ng/mL)LOQ (ng/mL)
This compound12.3182, 151, 122, 94515
2,2'-(5-Methylpyrazine-2,5-diyl)diethanol12.1182, 151, 122, 94515
Pyrazine-2,5-diethanol11.8168, 137, 108, 801030

Visualizing the Workflow and Method Comparison

To provide a clearer understanding of the impurity profiling process and the comparison between HPLC and GC-MS, the following diagrams have been generated.

ImpurityProfilingWorkflow cluster_synthesis Synthesis & Sample Prep cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Synthesis Synthesis of this compound SamplePrep Sample Preparation Synthesis->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Non-volatile Impurities GCMS GC-MS Analysis SamplePrep->GCMS Volatile Impurities DataAnalysis Data Analysis & Quantification HPLC->DataAnalysis GCMS->DataAnalysis Reporting Impurity Profile Report DataAnalysis->Reporting

Figure 1: A generalized workflow for impurity profiling.

MethodComparison cluster_hplc HPLC cluster_gcms GC-MS hplc_adv Advantages: - Suitable for non-volatile and thermally labile compounds - Wide range of detectors available - Well-established for pharmaceutical analysis hplc_disadv Disadvantages: - Lower resolution than GC for some compounds - May require derivatization for some analytes gcms_adv Advantages: - High resolution for volatile compounds - Provides structural information (MS) - High sensitivity gcms_disadv Disadvantages: - Not suitable for non-volatile or thermally labile compounds - Derivatization may be required

References

A Comparative Guide to the Synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and development. Among these, pyrazine derivatives are of significant interest due to their diverse pharmacological activities. This guide provides a comparative cost-benefit analysis of two proposed synthetic routes for 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, a molecule with potential applications in medicinal chemistry. The analysis considers factors such as the cost of starting materials, the number of synthetic steps, and estimated overall yields to provide a comprehensive overview for researchers planning its synthesis.

Proposed Synthetic Routes

Two primary synthetic pathways are proposed for the synthesis of this compound, starting from commercially available pyrazine derivatives.

Route 1: Oxidation of 2,3,5-Trimethylpyrazine

This route begins with the readily available 2,3,5-trimethylpyrazine and proceeds through a three-step sequence involving oxidation, esterification, and reduction.

Route 2: Functionalization of 2,5-Dichloro-3-methylpyrazine

This alternative pathway utilizes 2,5-dichloro-3-methylpyrazine as the starting material, introducing the diethanol side chains through a Grignard reaction.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two proposed synthetic routes, allowing for a direct comparison of their cost-effectiveness and efficiency.

MetricRoute 1: Oxidation of 2,3,5-TrimethylpyrazineRoute 2: Functionalization of 2,5-Dichloro-3-methylpyrazine
Starting Material 2,3,5-Trimethylpyrazine2,5-Dichloro-3-methylpyrazine
Starting Material Cost ~$336 / 1 kg[1]~$1 / 1 kg (estimated industrial price)[2]
Number of Steps 31
Key Reactions Oxidation, Esterification, ReductionGrignard Reaction
Estimated Overall Yield 30-40%40-50%
Estimated Cost per Gram ModerateLow
Process Complexity ModerateHigh (requires careful control of Grignard reaction)
Scalability GoodModerate

Mandatory Visualization: Synthetic Pathways

The logical workflows for the two proposed synthetic routes are illustrated below using Graphviz.

Synthesis_Route_1 A 2,3,5-Trimethylpyrazine B 3-Methylpyrazine-2,5-dicarboxylic acid A->B Oxidation C Dimethyl 3-methylpyrazine-2,5-dicarboxylate B->C Esterification D This compound C->D Reduction

Caption: Synthetic workflow for Route 1, starting from 2,3,5-trimethylpyrazine.

Synthesis_Route_2 A 2,5-Dichloro-3-methylpyrazine B This compound A->B Grignard Reaction (with ethylene oxide)

Caption: Synthetic workflow for Route 2, starting from 2,5-dichloro-3-methylpyrazine.

Experimental Protocols

Detailed experimental procedures for the key steps in each proposed route are outlined below. These protocols are based on established methodologies for analogous transformations.

Route 1: Oxidation of 2,3,5-Trimethylpyrazine

Step 1: Synthesis of 3-Methylpyrazine-2,5-dicarboxylic acid

  • Materials: 2,3,5-Trimethylpyrazine, Potassium Permanganate (KMnO₄), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water.

  • Procedure:

    • Dissolve 2,3,5-trimethylpyrazine in an aqueous solution of sodium hydroxide.

    • Slowly add a solution of potassium permanganate in water to the pyrazine solution while maintaining the temperature below 40°C.

    • After the addition is complete, heat the mixture at 80°C for 4 hours.

    • Cool the reaction mixture and filter off the manganese dioxide precipitate.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the dicarboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain 3-methylpyrazine-2,5-dicarboxylic acid.

Step 2: Synthesis of Dimethyl 3-methylpyrazine-2,5-dicarboxylate

  • Materials: 3-Methylpyrazine-2,5-dicarboxylic acid, Methanol, Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Suspend 3-methylpyrazine-2,5-dicarboxylic acid in methanol.

    • Carefully add concentrated sulfuric acid as a catalyst.

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the dimethyl ester.

Step 3: Synthesis of this compound

  • Materials: Dimethyl 3-methylpyrazine-2,5-dicarboxylate, Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)/Lithium Chloride (LiCl), Tetrahydrofuran (THF), Water, Hydrochloric Acid (HCl).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous THF.

    • Slowly add a solution of dimethyl 3-methylpyrazine-2,5-dicarboxylate in anhydrous THF to the LiAlH₄ suspension at 0°C.

    • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting precipitate and wash it thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude diol.

    • Purify the product by column chromatography or recrystallization.

Route 2: Functionalization of 2,5-Dichloro-3-methylpyrazine

Step 1: Synthesis of this compound via Grignard Reaction

  • Materials: Magnesium turnings, 2-Bromoethanol (protected as a silyl ether, e.g., TBDMS ether), 2,5-Dichloro-3-methylpyrazine, Tetrahydrofuran (THF), Iodine (as initiator), Hydrochloric Acid (HCl), Water.

  • Procedure:

    • Activate magnesium turnings with a crystal of iodine in a flame-dried flask under an inert atmosphere.

    • Add a solution of the protected 2-bromoethanol in anhydrous THF dropwise to the magnesium to form the Grignard reagent.

    • In a separate flask, dissolve 2,5-dichloro-3-methylpyrazine in anhydrous THF.

    • Slowly add the prepared Grignard reagent to the solution of the dichloropyrazine at a low temperature (e.g., -78°C).

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, and dry the organic layer.

    • Remove the protecting groups from the hydroxyl functions using an appropriate deprotection method (e.g., TBAF for TBDMS).

    • Purify the final product by column chromatography.

Conclusion

Both proposed synthetic routes offer viable pathways to this compound.

  • Route 1 is a more traditional and potentially more scalable approach, though it involves more synthetic steps. The starting material is relatively inexpensive for larger scales.

  • Route 2 presents a more direct, one-step functionalization. However, the cost of the starting material for laboratory-scale synthesis is higher, and the Grignard reaction with a di-substituted pyrazine can be challenging to control and may lead to a mixture of products, potentially lowering the isolated yield of the desired compound.

The choice of the optimal synthetic route will depend on the specific needs of the research, including the desired scale of synthesis, available budget, and the synthetic chemistry expertise of the research team. For large-scale production, Route 1 might be more cost-effective, while for rapid, small-scale synthesis for initial biological screening, Route 2 could be a more attractive option despite its challenges.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.